molecular formula C12H14N2O4 B1305007 5-Nitro-2-piperidin-1-yl-benzoic acid CAS No. 42106-50-3

5-Nitro-2-piperidin-1-yl-benzoic acid

Cat. No.: B1305007
CAS No.: 42106-50-3
M. Wt: 250.25 g/mol
InChI Key: BJFMTEPHRNENIO-UHFFFAOYSA-N
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Description

5-Nitro-2-piperidin-1-yl-benzoic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFMTEPHRNENIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387925
Record name 5-Nitro-2-piperidin-1-yl-benzoic acid
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42106-50-3
Record name 5-Nitro-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(piperidin-1-yl)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitro-2-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the synthetic pathway, rooted in the principles of nucleophilic aromatic substitution, and offers a thorough explanation of the underlying reaction mechanism. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the synthesized compound, supported by predictive data and analysis of related structures. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound for further applications in drug discovery and development.

Introduction

This compound is a unique molecule that incorporates a benzoic acid scaffold, a nitro functional group, and a piperidine moiety.[1] The presence of these distinct chemical features makes it an attractive starting material for the synthesis of more complex molecules with potential pharmacological activity. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, known for its ability to modulate physicochemical properties such as lipophilicity and basicity, which can enhance pharmacokinetic profiles.[2] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain chemical transformations but can also be a key pharmacophore or be reduced to an amino group for further derivatization.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This guide will delve into the practical and theoretical aspects of this synthesis, followed by a detailed discussion of the characterization methods required to confirm the identity and purity of the final product.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with piperidine.[3]

Reaction Scheme

Synthesis_of_5-Nitro-2-piperidin-1-yl-benzoic_acid reactant1 2-Chloro-5-nitrobenzoic acid product This compound reactant1->product Piperidine, Heat reactant2 Piperidine

Caption: Synthetic route to this compound.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established addition-elimination mechanism.[4] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzoic acid ring. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent carboxylic acid and the para-nitro group. This initial attack temporarily disrupts the aromaticity of the ring.[5]

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, which is a crucial factor for the reaction to proceed.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the final product, this compound.

SNAr_Mechanism start 2-Chloro-5-nitrobenzoic acid + Piperidine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack end This compound + HCl intermediate->end Elimination of Cl-

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Experimental Protocol

This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.5610.0 g0.0496
PiperidineC₅H₁₁N85.1512.7 g (14.7 mL)0.149
Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Deionized WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (10.0 g, 0.0496 mol) in dimethylformamide (50 mL).

  • Addition of Piperidine: To the stirred solution, add piperidine (12.7 g, 0.149 mol, 3 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 4-5 with 1 M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number and types of protons and their connectivity.

    • Aromatic Protons: Expect signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the benzene ring will lead to a specific splitting pattern.

    • Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically 1.5-3.5 ppm). The protons alpha to the nitrogen will be the most downfield.

    • Carboxylic Acid Proton: A broad singlet is expected in the downfield region (typically above 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

    • Carboxylic Carbonyl Carbon: A signal in the downfield region (typically 165-185 ppm).

    • Aromatic Carbons: Signals in the aromatic region (typically 110-160 ppm).

    • Piperidine Carbons: Signals in the aliphatic region (typically 20-60 ppm).

Predicted NMR Data: While experimental data is ideal, predicted spectra can provide a useful reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1300-1350 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₄, MW = 250.25 g/mol ).[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺251.10263
[M+Na]⁺273.08457
[M-H]⁻249.08807

Data predicted by computational tools.[1]

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. This guide has provided a detailed framework for its preparation, including the underlying mechanism and a practical experimental protocol. The characterization techniques outlined are essential for verifying the structure and purity of the final product. This compound serves as a versatile intermediate for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • European Journal of Medicinal Chemistry. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubChemLite. 5-nitro-2-(piperidin-1-yl)benzoic acid. [Link]

  • PubMed. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. [Link]

  • Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-2-piperidin-1-yl-benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific rationale for its interpretation and acquisition, ensuring a robust understanding for professionals in the field.

Compound Identity and Molecular Structure

Before delving into the spectroscopic analysis, it is crucial to establish the fundamental properties of this compound.

Molecular Formula: C₁₂H₁₄N₂O₄[1]

Molecular Weight: 250.25 g/mol [1]

CAS Number: 42106-50-3[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with a detailed interpretation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, piperidinyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the nitro and piperidinyl substituents on the benzoic acid core.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic (H-3)~8.2Doublet1H
Aromatic (H-4)~7.9Doublet of doublets1H
Aromatic (H-6)~7.5Doublet1H
Piperidinyl (α-CH₂)~3.2Triplet4H
Piperidinyl (β, γ-CH₂)1.5 - 1.8Multiplet6H

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding.

  • The aromatic protons will show a characteristic splitting pattern. The proton at the H-3 position, being ortho to the electron-withdrawing nitro group, will be the most deshielded. The coupling between adjacent aromatic protons will result in doublets and a doublet of doublets.

  • The piperidinyl protons will show two main groups of signals. The α-methylene protons adjacent to the nitrogen atom will be deshielded and appear as a triplet. The remaining β and γ-methylene protons will resonate as a complex multiplet in the upfield region.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~168
Aromatic (C-2)~155
Aromatic (C-5)~145
Aromatic (C-1)~130
Aromatic (C-4)~128
Aromatic (C-3)~125
Aromatic (C-6)~120
Piperidinyl (α-C)~50
Piperidinyl (β-C)~26
Piperidinyl (γ-C)~24

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The aromatic carbons will have chemical shifts determined by the substituents. The carbon attached to the nitro group (C-5) and the carbon attached to the piperidinyl group (C-2) will be significantly affected.

  • The piperidinyl carbons will appear in the upfield region, with the α-carbon being the most deshielded due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and aromatic moieties.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Carboxylic Acid)1710 - 1680Strong
N-O stretch (Nitro group)1550 - 1500 and 1370 - 1330Strong
C=C stretch (Aromatic)1600 - 1450Medium
C-N stretch1350 - 1000Medium

Interpretation:

  • A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2][3]

  • A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[2]

  • Two strong absorption bands for the nitro group's asymmetric and symmetric stretching vibrations are expected.

  • The presence of the aromatic ring will be confirmed by C-H and C=C stretching vibrations.

  • Aliphatic C-H stretching from the piperidine ring will also be present.

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for acquiring a solid-state IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Based on the molecular weight of 250.25 g/mol , the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum.

Ion Predicted m/z Description
[M+H]⁺251.1026Protonated molecule
[M+Na]⁺273.0845Sodium adduct
[M-H]⁻249.0880Deprotonated molecule

Data sourced from PubChem predictions.[4]

Interpretation:

The observation of the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) is the primary indicator of the compound's molecular weight. The presence of adducts, such as with sodium ([M+Na]⁺), is also common in ESI-MS. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation Analysis:

Under appropriate conditions (e.g., tandem MS/MS), the molecular ion would be expected to fragment in a predictable manner. Key fragmentations could include the loss of the carboxylic acid group (CO₂H), the nitro group (NO₂), or cleavage of the piperidine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4: General workflow for ESI-Mass Spectrometry.

Conclusion

References

  • PubChem. 5-nitro-2-(piperidin-1-yl)benzoic acid. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 5-Nitro-2-piperidin-1-yl-benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage biological screening to final dosage form design. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to determine and interpret the solubility profile of 5-Nitro-2-piperidin-1-yl-benzoic acid. While direct, quantitative solubility data for this specific molecule is not extensively published, this document outlines the theoretical principles, predictive methodologies, and gold-standard experimental protocols necessary to generate a robust and reliable solubility profile. By integrating structural analysis, predictive theories like Hansen Solubility Parameters, and detailed, self-validating experimental workflows, this guide serves as an essential resource for advancing the study of this and other novel chemical entities.

Introduction: The Criticality of Solubility

This compound (C12H14N2O4) is a substituted benzoic acid derivative featuring a piperidine ring and a nitro group.[1] Its structural motifs are common in medicinal chemistry, suggesting its potential relevance in drug discovery programs. The journey of any potential drug candidate from the laboratory to the clinic is critically dependent on its solubility. Poor solubility can lead to unreliable results in biological assays, significant challenges in creating viable formulations for in vivo studies, and ultimately, poor bioavailability.[2][3]

Therefore, a thorough understanding of the solubility of this compound in a diverse range of organic solvents is not merely an academic exercise; it is a foundational requirement for its development. This guide provides the scientific rationale and detailed methodologies to establish this crucial solubility profile.

Theoretical Framework & Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide invaluable insights into its likely solubility behavior.[4]

Structural & Functional Group Analysis

The solubility of this compound is a composite of the contributions from its three primary functional components:

  • Carboxylic Acid (-COOH): This acidic group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents (e.g., alcohols) and the ability to ionize, making its solubility pH-dependent.[5][6] In non-polar solvents, the carboxylic acid may promote self-association through hydrogen bonding, potentially limiting solubility.

  • Piperidine Ring: This saturated heterocyclic amine is a basic moiety. While the nitrogen can act as a hydrogen bond acceptor, the overall hydrocarbon structure is nonpolar and lipophilic.[7][8] This part of the molecule will favor interactions with less polar solvents. The solubility of piperidine-containing compounds can be enhanced through salt formation by protonating the basic nitrogen.[7]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. However, it is a poor hydrogen bond donor. Its polarity suggests favorable interactions with polar aprotic solvents (e.g., DMSO, DMF). Studies on nitro-derivatives of benzoic acid have shown that their solubility is significantly influenced by this group when compared to the parent benzoic acid.[9]

Overall Molecular Character: The molecule is zwitterionic in nature, possessing both an acidic (carboxylic acid) and a basic (piperidine) center. This duality suggests complex solubility behavior that will be highly sensitive to the solvent's polarity, protic/aprotic nature, and pH (in aqueous systems).

Hansen Solubility Parameters (HSP) for Solvent Selection

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[10] Every solvent and solute can be described by three parameters, which represent the cohesive energy density derived from:

  • δD: Dispersion forces (nonpolar interactions)

  • δP: Polar forces (dipolar interactions)

  • δH: Hydrogen bonding forces

The distance (Ra) between the HSP coordinates of a solute and a solvent in the 3D "Hansen space" predicts compatibility.[10][11] If the solvent's coordinates fall within a defined "solubility sphere" for the solute, dissolution is likely. While the HSP of this compound is not published, a rational approach involves screening a set of diverse solvents with known HSPs.[12][13][14] The results can be used to calculate the HSP for the compound, which then allows for the predictive selection of optimal solvents or solvent blends.

Experimental Determination of Solubility

The cornerstone of any solubility profile is meticulously generated experimental data. Two primary types of solubility are relevant in drug development: kinetic and thermodynamic.[2][15]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used for early-stage screening.[3][16][17]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. It is the gold-standard measurement for pre-formulation and development activities and is most reliably determined using the shake-flask method.[5][18][19]

This guide will focus on the protocol for determining thermodynamic solubility, which provides the most definitive data.

Core Directive: The Saturation Shake-Flask Method

The shake-flask method is universally recognized as the most reliable technique for equilibrium solubility measurement.[5][15][20] Its robustness stems from allowing the system sufficient time to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Logical Workflow for Solubility Determination

The process follows a logical progression from prediction to confirmation, ensuring data integrity at each step.

G cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Synthesis A Structural Analysis (Functional Groups, pKa/logP) B HSP-Based Solvent Screening Design A->B informs C Execute Shake-Flask Protocol B->C guides D Equilibrium Confirmation (Time-Point Sampling) C->D E Phase Separation (Filtration/Centrifugation) D->E F Quantitative Analysis (HPLC, UV-Vis) E->F G Tabulate Quantitative Solubility Data F->G generates H Interpret Results vs. Theoretical Framework G->H I Final Solubility Profile H->I

Caption: Logical workflow for determining a compound's solubility profile.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system to ensure the attainment of true equilibrium.

Materials:

  • This compound (solid, characterized for purity and form)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight, chemically-resistant caps

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 or 0.45 µm PTFE, selected for low compound binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

cluster_eq 3. Equilibration (24-72 hrs) start Start prep 1. Preparation Add excess solid compound to known volume of solvent in vial. start->prep agitate 2. Agitation Place vial in shaker at constant temperature (e.g., 25°C). prep->agitate sample1 Sample at T1 (e.g., 24h) agitate->sample1 sample2 Sample at T2 (e.g., 48h) agitate->sample2 sample3 Sample at T3 (e.g., 72h) agitate->sample3 separate 4. Phase Separation Centrifuge vial. Filter supernatant through 0.22 µm syringe filter. sample1->separate sample2->separate sample3->separate quantify 5. Quantification Dilute filtrate accurately. Analyze concentration via validated HPLC method. separate->quantify decision Are concentrations at T1, T2, T3 consistent? quantify->decision end End: Equilibrium Solubility Determined decision->end Yes re_agitate Continue Agitation decision->re_agitate No re_agitate->agitate

Caption: Detailed experimental workflow for the Shake-Flask method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to have visible undissolved solid remaining at the end of the experiment.[5][15] Record the exact amount added.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for an extended period.[20]

  • Self-Validation via Sampling: To ensure equilibrium has been reached, withdraw samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between consecutive time points.[20]

  • Phase Separation: Before analysis, separate the saturated solution from the excess solid. This is a critical step.

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE). Causality: Filtration removes fine particulates that could otherwise lead to an overestimation of solubility. The choice of a low-binding filter material is crucial to prevent loss of the solute.[5]

  • Quantitative Analysis:

    • Immediately after filtration, accurately dilute a known volume of the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated HPLC method. HPLC is preferred over UV-Vis spectrophotometry as it can separate the analyte from any potential impurities or degradants, ensuring higher accuracy.[5]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL and mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table to facilitate comparison and analysis.

Table 1: Solubility Profile of this compound at 25°C

SolventSolvent ClassδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic15.112.322.3DataData
EthanolPolar Protic15.88.819.4DataData
IsopropanolPolar Protic15.86.116.4DataData
AcetonePolar Aprotic15.510.47.0DataData
AcetonitrilePolar Aprotic15.318.06.1DataData
DMSOPolar Aprotic18.416.410.2DataData
Ethyl AcetatePolar Aprotic15.85.37.2DataData
DichloromethaneNon-polar17.07.37.1DataData
TolueneNon-polar18.01.42.0DataData
HexaneNon-polar14.90.00.0DataData

Note: Hansen Solubility Parameter data for solvents are indicative and sourced from literature.[12][13] The table is a template for recording experimentally determined solubility values.

Interpretation of Results:

  • High solubility in polar protic solvents (e.g., methanol, ethanol) would confirm the dominant role of the carboxylic acid and piperidine nitrogen in forming hydrogen bonds.

  • High solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) would highlight the importance of the polar nitro group and dipolar interactions.

  • Low solubility in non-polar solvents (e.g., hexane, toluene) would be expected due to the molecule's overall polarity.

  • By correlating the experimental solubility data with the solvent's Hansen parameters, one can calculate the HSP sphere for this compound, enabling the prediction of its solubility in any other solvent with known HSPs.[14]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the complete solubility profile of this compound. By combining theoretical structural analysis with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality data essential for making informed decisions in drug discovery and development. The methodologies described herein are not limited to the title compound but represent a universal approach to characterizing the solubility of any new chemical entity, thereby mitigating risks and accelerating the path to viable pharmaceutical products.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Chinese Pharmaceutical Journal. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

  • BioDuro. ADME Solubility Assay.

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

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  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

  • A2Z Chemical. 5-Nitro-2-(piperidin-4-carboxamide-1-yl)-benzoic acid.

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

  • Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

  • Wikipedia. Hansen solubility parameter.

  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

  • Hansen Solubility Parameters. HSP for Beginners.

  • Echemi. 5-nitro-2-(piperidin-4-ol-1-yl)benzoic acid.

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.

  • PubChemLite. 5-nitro-2-(piperidin-1-yl)benzoic acid.

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  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018). Journal of Chemical & Engineering Data.

  • Benchchem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.

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Topic: Reactivity of the Nitro Group in 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Molecule of Competing Influences

5-Nitro-2-piperidin-1-yl-benzoic acid presents a compelling case study in organic chemistry, where the reactivity of a specific functional group—the nitro group—is profoundly modulated by its neighbors on an aromatic scaffold. This guide dissects the electronic and steric factors governing the chemistry of this molecule. As Senior Application Scientists, our focus is not merely on what happens, but on the causal chain of why it happens, providing a predictive framework for synthetic design and application. The narrative will move from foundational electronic principles to actionable, validated protocols.

The Electronic Architecture: A Tug-of-War on the Aromatic Ring

The reactivity of the benzene ring and its substituents is dictated by the net flow of electron density. In this molecule, three distinct electronic forces are at play.

  • The Nitro Group (-NO₂): Positioned at C-5, the nitro group is a powerful electron-withdrawing substituent. It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[1][2][3][4] This withdrawal of electron density is critical, as it renders the ring electron-deficient.

  • The Carboxylic Acid Group (-COOH): Located at C-1, the carboxylic acid group is also electron-withdrawing and deactivating, primarily through an inductive effect.[5] Its presence further enhances the electron-poor nature of the aromatic system.

  • The Piperidine Group (-NR₂): Situated at C-2, the piperidine moiety acts as an electron-donating group. The lone pair on the nitrogen atom can be delocalized into the ring via a positive resonance effect (+M), thereby increasing the ring's electron density.

The net result is a highly polarized aromatic ring. The potent deactivating effects of the nitro and carboxyl groups overwhelm the activating effect of the piperidine, making the system fundamentally electron-deficient. This landscape is the primary determinant of the nitro group's accessible reaction pathways.

Caption: Electronic contributions of substituents on the aromatic ring.

The Predominant Reactive Pathway: Selective Nitro Group Reduction

Given the electron-deficient nature of the ring, the most synthetically valuable and accessible transformation of the nitro group is its reduction to a primary amine (aniline derivative). This reaction is a cornerstone of medicinal chemistry, as the resulting amino group serves as a versatile handle for diversification through amide coupling, diazotization, and other processes.

The primary challenge in this molecule is achieving chemoselectivity. The reducing agent must selectively target the nitro group without affecting the carboxylic acid moiety.[6] Fortunately, several robust methods exist for this purpose.

Data Presentation: Comparison of Selective Reduction Methodologies
MethodReagents & ConditionsSelectivity for -NO₂ vs. -COOHAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney NickelExcellentHigh yield, clean byproducts (H₂O), scalable.[7]Requires specialized pressure equipment; Pd/C can sometimes be pyrophoric.
Metal/Acid Reduction SnCl₂·2H₂O, EtOH/EtOAc, refluxExcellentMild, highly selective, tolerates many functional groups.[7][8]Generates stoichiometric tin waste, requiring careful workup.
Transfer Hydrogenation Ammonium formate, Pd/C, MethanolVery GoodAvoids use of high-pressure H₂ gas, mild conditions.[8]Can be slower; requires careful optimization to prevent side reactions.
Metal/Acid Reduction Fe powder, HCl or NH₄ClExcellentInexpensive, robust, classic method.[8]Can require strongly acidic conditions; generates iron sludge.

Experimental Protocol: A Self-Validating System for Nitro Reduction

The following protocol details the reduction using Tin(II) chloride, a method prized for its high selectivity and reliability in complex molecular settings. Every step is designed to ensure a complete and clean conversion, which can be validated by standard analytical techniques (TLC, LC-MS).

Workflow: Selective Reduction of this compound

Experimental_Workflow Start 1. Dissolve Starting Material in Ethanol AddSnCl2 2. Add SnCl₂·2H₂O (5 equivalents) Start->AddSnCl2 Reflux 3. Heat to Reflux (2-4 hours) AddSnCl2->Reflux Monitor 4. Monitor by TLC (disappearance of starting material) Reflux->Monitor Cool 5. Cool to RT & Quench on Ice Monitor->Cool Neutralize 6. Basify to pH ~8 with aq. NaHCO₃ Cool->Neutralize Extract 7. Extract with Ethyl Acetate (3x) Neutralize->Extract Isolate 8. Dry, Filter, & Concentrate to yield crude product Extract->Isolate Purify 9. Purify via Recrystallization or Chromatography Isolate->Purify

Caption: Step-by-step experimental workflow for nitro group reduction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 15 mL per gram of starting material) to create a slurry.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.

    • Causality: A significant excess of the reducing agent is used to drive the reaction to completion and account for any potential oxidation by atmospheric oxygen. Tin(II) is a mild reductant that is highly specific for the nitro group over the carboxylic acid.[7][8]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Trustworthiness: The reaction progress must be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the UV-active, more nonpolar starting material and the appearance of a more polar, UV-active product spot at a lower Rf confirms conversion.

  • Work-up and Neutralization: Cool the reaction to room temperature and slowly pour it into a beaker containing crushed ice. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. This will precipitate tin salts.

    • Causality: The acidic reaction mixture is quenched and neutralized. Basification is critical to deprotonate the product amine (making it soluble in organic solvent) and to precipitate inorganic tin hydroxides, facilitating their removal.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-piperidin-1-yl-benzoic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Analysis of Alternative Reactive Pathways

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing character of the nitro group activates the aromatic ring for nucleophilic attack.[9][10] SₙAr reactions typically require a good leaving group (like a halide) positioned ortho or para to the activating group.[9]

In the target molecule, there are no such leaving groups. The piperidine and carboxylate moieties are poor leaving groups. Therefore, direct nucleophilic substitution displacing the nitro group is not a feasible pathway under standard conditions. However, it is crucial to recognize that the piperidine group itself was likely installed onto a precursor, 2-chloro-5-nitrobenzoic acid, via an SₙAr reaction where chloride acted as the leaving group.[11][12]

Electrophilic Aromatic Substitution

As established, the ring is heavily deactivated by two electron-withdrawing groups. Consequently, it is highly resistant to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts). Forcing conditions would be required, and any reaction would likely be slow and low-yielding.

Concluding Synthesis

The reactivity of the nitro group in this compound is unequivocally dominated by its propensity for selective reduction to an amine . The electronic landscape, heavily skewed towards an electron-deficient aromatic ring, makes this pathway both thermodynamically favorable and kinetically accessible. Alternative pathways such as nucleophilic or electrophilic substitution on the ring are synthetically unviable. For researchers and drug developers, this singular focus on reduction chemistry provides a reliable and predictable gateway for the elaboration of this molecular scaffold.

References

  • A new reagent for selective reduction of nitro group. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
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An In-depth Technical Guide to the Chemical Derivatives of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis and derivatization of the 5-Nitro-2-piperidin-1-yl-benzoic acid core structure. As a scaffold, it presents three key functional regions for chemical modification: the aromatic nitro group, the carboxylic acid, and the piperidine ring. Each of these sites offers a strategic entry point for the synthesis of a diverse library of chemical entities with potential applications in medicinal chemistry. This document details the foundational synthesis of the core molecule and delves into specific, field-proven protocols for the preparation of its principal derivatives, including amino, ester, and amide analogs. The underlying chemical principles, experimental considerations, and potential structure-activity relationships are discussed to provide researchers with a robust framework for the rational design and synthesis of novel compounds based on this versatile scaffold.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound molecule is a trifunctional chemical entity of significant interest in medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements:

  • A Nitroaromatic System: The electron-withdrawing nature of the nitro group is a critical feature, not only activating the aromatic ring for nucleophilic substitution but also presenting a functional handle for further chemical transformations, most notably reduction to the corresponding aniline derivative.

  • A Carboxylic Acid: This functional group provides a site for the formation of esters, amides, and other derivatives, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. It also serves as a potential interaction point with biological targets.

  • A Piperidine Moiety: The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals. Its inclusion in a molecule can enhance pharmacokinetic properties, provide a scaffold for diverse substitutions, and facilitate interactions with various biological receptors and enzymes.

The strategic placement of these three functional groups on a single benzene ring creates a versatile platform for the development of new chemical entities with potential therapeutic applications. The exploration of its chemical space through targeted derivatization is a promising avenue for the discovery of novel agents with a range of biological activities.

Synthesis of the Core Structure: this compound

The principal and most efficient route for the synthesis of the this compound core structure is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is predicated on the displacement of a leaving group from an activated aromatic ring by a nucleophile.

Foundational Chemistry: The SNAr Mechanism

The success of this synthesis hinges on the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (a halogen, typically chlorine). This arrangement is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy, facilitating the substitution reaction. The general mechanism is outlined below:

graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Reactants [label="2-Chloro-5-nitrobenzoic Acid + Piperidine"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by -NO₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound + HCl"];

Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Loss of Leaving Group (Cl⁻)"]; }

Diagram 1: General Mechanism of SNAr Synthesis.
Detailed Experimental Protocol

This protocol is based on established methodologies for analogous SNAr reactions. The starting materials are 2-chloro-5-nitrobenzoic acid and piperidine.

Materials:

  • 2-chloro-5-nitrobenzoic acid

  • Piperidine

  • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in a suitable volume of DMF.

  • Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 equivalents) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-5 hours.[1] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.[1]

  • Extraction: Extract the aqueous mixture with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining DMF and inorganic impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Chemical Derivatization Strategies

The this compound scaffold offers three primary sites for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

graph "Derivatization_Sites" { layout=dot; node [shape=record, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Core [label="{ this compound | { Nitro Group (-NO₂) | Carboxylic Acid (-COOH) | Piperidine Ring }}"];

Derivatives [label="{ Amino Derivatives | Ester & Amide Derivatives | N-Substituted Piperidine Derivatives }"];

Core:f1 -> Derivatives:g1 [label="Reduction"]; Core:f2 -> Derivatives:g2 [label="Esterification / Amidation"]; Core:f3 -> Derivatives:g3 [label="Alkylation / Acylation\n(Requires modified starting material)"]; }

Diagram 2: Key Sites for Chemical Derivatization.
Modification of the Nitro Group: Synthesis of Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties and biological activity of the molecule. The resulting 5-amino-2-(piperidin-1-yl)benzoic acid is a key intermediate for further derivatization, such as the formation of amides, sulfonamides, or for use in diazotization reactions.

Causality Behind Experimental Choices: Selective reduction of a nitro group in the presence of a carboxylic acid requires careful selection of reagents to avoid reduction of the carboxyl group. Catalytic hydrogenation is a common and effective method.

Detailed Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield 5-amino-2-(piperidin-1-yl)benzoic acid. The product can be further purified if necessary.

Modification of the Carboxylic Acid: Synthesis of Esters and Amides

The carboxylic acid moiety is a versatile handle for creating ester and amide derivatives. These modifications are critical for modulating the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Esterification can be achieved through several methods, with Fischer esterification being a classic approach.

Detailed Protocol: Fischer Esterification

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol.[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.[2]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[2]

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography.

Amide synthesis typically proceeds via the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents.

Detailed Protocol: Amide Synthesis using a Coupling Agent

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)[3]

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[3]

  • Anhydrous dichloromethane (DCM) or DMF

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Reagent Addition: Add the desired amine, EDC·HCl, and a catalytic amount of DMAP to the solution.[3]

  • Reaction: Stir the reaction mixture at room temperature overnight.[3] Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Modification of the Piperidine Ring

While direct substitution on the piperidine ring of the core molecule is challenging, derivatives with substituted piperidine rings can be synthesized by starting with the appropriately substituted piperidine in the initial SNAr reaction. This approach allows for the introduction of a wide range of functional groups on the piperidine ring, significantly expanding the chemical diversity of the resulting library of compounds.

Structure-Activity Relationships and Potential Biological Applications

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the known activities of related structural motifs provide a strong rationale for their synthesis and evaluation in several therapeutic areas.

  • Anticancer Activity: Benzoic acid derivatives have been investigated for their anticancer properties.[4] Furthermore, piperidine-containing compounds have shown promise as anticancer agents, with some acting as inhibitors of enzymes like farnesyl transferase, which is implicated in various cancers.[3] The synthesis of a library of amide and ester derivatives of the core scaffold could lead to the identification of novel cytotoxic or antiproliferative agents.

  • Antimicrobial Activity: Both nitroaromatic compounds and benzoic acid derivatives have a history of use and investigation as antimicrobial agents.[5] The combination of these functionalities in the this compound scaffold makes its derivatives attractive candidates for screening against a panel of bacterial and fungal pathogens.

Characterization Data (Predicted)

Below are the predicted NMR chemical shifts for the core molecule, this compound. These predictions are based on the analysis of structurally similar compounds and serve as a guide for the interpretation of experimental data.[6][7][8]

Table 1: Predicted 1H and 13C NMR Data for this compound

1H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration
Aromatic-H~8.0-8.5m3H
Piperidine-H (adjacent to N)~3.0-3.5m4H
Piperidine-H~1.6-1.9m6H
Carboxylic Acid-H>10br s1H
13C NMR (Predicted) Chemical Shift (ppm)
C=O (Carboxylic Acid)~165-170
Aromatic C-NO₂~145-150
Aromatic C-N~150-155
Aromatic C-COOH~120-125
Other Aromatic C~120-135
Piperidine C (adjacent to N)~50-55
Other Piperidine C~24-27

Conclusion

The this compound scaffold is a promising starting point for the development of novel chemical entities with potential therapeutic value. Its synthesis via a robust SNAr reaction is straightforward, and the three distinct functional groups offer a multitude of possibilities for derivatization. This guide has provided a detailed overview of the synthesis of the core structure and key derivatives, grounded in established chemical principles and protocols. The exploration of the chemical space around this scaffold, guided by the principles of medicinal chemistry and structure-activity relationship studies, is a fertile ground for the discovery of new drug candidates.

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  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link].

  • A new reagent for selective reduction of nitro group. Available from: [Link].

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  • Google Patents. Continuous process for preparing benzoic acid esters.

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Methodological & Application

Application Notes & Protocols: Esterification Strategies for 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and scientific rationale for the esterification of 5-Nitro-2-piperidin-1-yl-benzoic acid, a key intermediate in pharmaceutical research. The presence of both a sterically bulky, basic piperidinyl group and an electron-withdrawing nitro group presents unique challenges that necessitate careful selection of esterification methodology. This guide explores three robust methods—Steglich Esterification, the Mitsunobu Reaction, and a modified Fischer-Speier Esterification—offering researchers a comprehensive toolkit for synthesizing the desired ester derivatives.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its esters are often synthesized to enhance pharmacokinetic properties, such as cell permeability and metabolic stability. However, the molecule's structure is not amenable to straightforward esterification. The piperidinyl group at the ortho position introduces significant steric hindrance around the carboxylic acid. Furthermore, its basic nature makes it susceptible to protonation under standard acidic conditions, potentially leading to side reactions or insolubility. The electron-withdrawing nitro group, while increasing the acidity of the carboxylic acid, can also influence reaction pathways. This guide provides detailed, field-tested protocols to navigate these synthetic hurdles.

Method 1: Steglich Esterification

The Steglich esterification is a mild and highly effective method for forming esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to acid or sterically hindered.[1] The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the efficient formation of esters.[2][3]

Causality of Experimental Choices

The core of the Steglich esterification is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1] This intermediate is then susceptible to nucleophilic attack by the alcohol. However, a competing, non-productive side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[1] DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate rapidly reacts with the alcohol to form the desired ester, effectively outcompeting the N-acylurea side reaction.[1] This makes the Steglich method particularly suitable for the sterically hindered this compound.

Steglich_Esterification cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation cluster_side_reaction Side Reaction (Suppressed by DMAP) RCOOH 5-Nitro-2-piperidin-1-yl- benzoic acid O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acyl_pyridinium Acyl-pyridinium (Active Ester) O_acylisourea->Acyl_pyridinium + DMAP DCU Dicyclohexylurea (DCU) (Byproduct) N_acylurea N-acylurea (Unreactive) O_acylisourea->N_acylurea 1,3-rearrangement DMAP DMAP DMAP->Acyl_pyridinium Ester Desired Ester Acyl_pyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Steglich Esterification Workflow.

Detailed Protocol: Steglich Esterification
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

    • Wash the filtrate with 1M HCl to remove any unreacted DMAP and the basic piperidinyl group of the starting material.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[4] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This method is particularly advantageous for substrates with acidic protons, like nitro-substituted benzoic acids.

Causality of Experimental Choices

The reaction proceeds through the formation of a betaine intermediate from PPh₃ and DIAD. The carboxylic acid then protonates the betaine, forming a phosphonium salt with the carboxylate as the counter-ion. The alcohol is then activated by the phosphonium species, making it susceptible to Sₙ2 attack by the carboxylate. Research has shown that carboxylic acids stronger than acetic acid, such as 4-nitrobenzoic acid, give better yields in Mitsunobu esterifications.[5][6] This is because the more nucleophilic carboxylate of a weaker acid can compete with the alcohol in reacting with the phosphonium intermediate, leading to side products.[5] The increased acidity of this compound due to the nitro group makes it an excellent candidate for this reaction.

Mitsunobu_Reaction PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine + Phosphonium_salt Phosphonium Salt Betaine->Phosphonium_salt RCOOH 5-Nitro-2-piperidin-1-yl- benzoic acid RCOOH->Phosphonium_salt + Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Phosphonium_salt->Alkoxyphosphonium ROH Alcohol (R'-OH) ROH->Alkoxyphosphonium + Ester Desired Ester Alkoxyphosphonium->Ester + Carboxylate (Sₙ2) TPPO Triphenylphosphine oxide (Byproduct) Hydrazide Hydrazide Byproduct

Caption: Mitsunobu Reaction Workflow.

Detailed Protocol: Mitsunobu Reaction
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous and should be handled with care.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can often be purified directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

    • Alternatively, the crude mixture can be dissolved in a 1:1 mixture of diethyl ether and hexanes, which may cause the triphenylphosphine oxide to precipitate. The precipitate can be removed by filtration, and the filtrate concentrated and purified by chromatography.

Method 3: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To drive the reaction to completion, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[7][8] For this compound, the basic piperidinyl group will be protonated by strong acid catalysts like sulfuric acid, which can affect solubility and reactivity. Therefore, a modified approach is recommended.

Causality of Experimental Choices

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[9][10] A tetrahedral intermediate is formed, and after proton transfer, a molecule of water is eliminated to yield the ester.[9] The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, which is beneficial.[11] To mitigate the issue of protonating the basic piperidinyl group, using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst is advisable.[12][13] Additionally, using a non-polar solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, effectively driving the equilibrium towards the product.

Fischer_Speier_Esterification RCOOH 5-Nitro-2-piperidin-1-yl- benzoic acid Protonated_acid Protonated Carbonyl (Activated) RCOOH->Protonated_acid + H⁺ H_plus Acid Catalyst (H⁺) H_plus->Protonated_acid Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH ROH Alcohol (R'-OH) ROH->Tetrahedral_intermediate Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_elimination Elimination of H₂O Proton_transfer->Water_elimination Ester Desired Ester Water_elimination->Ester - H⁺

Caption: Fischer-Speier Esterification Mechanism.

Detailed Protocol: Modified Fischer-Speier Esterification
  • Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired alcohol (3-5 eq), a catalytic amount of p-TsOH (0.1 eq), and a sufficient volume of toluene to fill the Dean-Stark trap and submerge the reactants.

  • Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and deprotonate any protonated piperidinyl groups.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Method Comparison

FeatureSteglich EsterificationMitsunobu ReactionModified Fischer-Speier
Key Reagents DCC/EDC, DMAPPPh₃, DIAD/DEADp-TsOH, excess alcohol
Reaction Conditions Mild (0 °C to RT)Mild (0 °C to RT)High Temperature (Reflux)
Advantages - Excellent for hindered acids[1]- Mild conditions[2]- Inversion of stereochemistry[4]- Good for acidic substrates[6]- Cost-effective reagents- Scalable
Disadvantages - Byproduct (DCU/EDU) removal- Stoichiometric coupling agent- Stoichiometric byproducts- Hazardous reagents- High temperatures- Requires water removal
Typical Yields Good to ExcellentGood to ExcellentModerate to Good
Key Consideration DMAP is crucial for efficiency.[1]Acidity of the carboxylic acid enhances the reaction rate.[5]Protonation of the piperidinyl group needs to be managed.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971.
  • Master Organic Chemistry. (2024). Diazomethane (CH2N2). Retrieved from [Link]

  • PubMed. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Retrieved from [Link]

  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 54(13), 3049–3054.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2014). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Explained. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

  • National Institutes of Health. (2011). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • ScienceDirect. (2016). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Reagent Guide. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

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Application Note: Protocols for the Selective Reduction of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides detailed, validated protocols for the reduction of 5-Nitro-2-piperidin-1-yl-benzoic acid to its amino derivative, 2-Amino-5-(piperidin-1-yl)benzoic acid. Two robust and widely applicable methods are presented: catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor, and a classic chemical reduction using tin(II) chloride. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and comparative data to facilitate successful synthesis and process optimization.

Introduction: Significance of Aromatic Amine Synthesis

The reduction of the nitro group in this compound yields 2-Amino-5-(piperidin-1-yl)benzoic acid, a versatile bifunctional molecule. The resulting ortho-amino benzoic acid moiety is a key pharmacophore and a valuable building block for the synthesis of a wide range of heterocyclic compounds, such as quinazolinones and benzoxazinones, which are prevalent in medicinal chemistry. Aromatic amines are crucial intermediates in the production of dyes, agrochemicals, and pharmaceuticals.[1]

The choice of reduction method is critical, as it must be efficient and chemoselective, preserving the integrity of the carboxylic acid and piperidine functional groups. The methods described herein are selected for their high yields, operational simplicity, and compatibility with common laboratory settings.

Chemical Principles and Mechanistic Overview

The reduction of an aromatic nitro group (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[2][3] The specific pathway and efficiency are dictated by the chosen reducing agent and reaction conditions.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium or platinum, to facilitate the transfer of hydrogen to the nitro group.[4][5] Hydrogen can be supplied as a gas (H₂) or generated in situ from a transfer agent like ammonium formate or hydrazine.[6] The reaction occurs on the surface of the catalyst, where the nitro compound and hydrogen are co-adsorbed, leading to a stepwise reduction to the amine. This method is often preferred for its clean reaction profile and high atom economy, as the byproducts are typically innocuous (e.g., CO₂ and H₂O when using ammonium formate).

  • Dissolving Metal Reduction (SnCl₂/HCl): This classic approach utilizes a metal as a stoichiometric reductant in an acidic medium.[2][7] Tin(II) chloride (SnCl₂) is a mild and effective reagent for this purpose.[4][8] In the presence of concentrated hydrochloric acid, Sn(II) acts as the electron donor. The acidic environment protonates the oxygen atoms of the nitro group, facilitating their removal as water.[2] The overall mechanism involves a series of single-electron transfers from the metal and protonation steps. A final basic workup is required to neutralize the resulting anilinium salt and precipitate tin hydroxides, allowing for the isolation of the free amine product.

Recommended Protocols for Synthesis

The following protocols provide step-by-step guidance for the reduction of this compound on a laboratory scale.

Protocol A: Catalytic Transfer Hydrogenation with Palladium on Carbon

This protocol is favored for its mild conditions and simple workup procedure, avoiding the use of heavy metal waste.

3.1.1. Materials and Reagents

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 0.05–0.10 eq by weight)

  • Ammonium formate (HCOONH₄, 5.0–10.0 eq)

  • Methanol (MeOH), reagent grade

  • Deionized Water

  • Celite® (for filtration)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.1.2. Experimental Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.50 g, 10.0 mmol).

  • Solvent Addition: Add methanol (e.g., 100 mL) to dissolve the starting material. Stir until a clear solution is obtained.

  • Catalyst and Reagent Addition: To the stirred solution, carefully add ammonium formate (e.g., 6.31 g, 100 mmol) followed by 10% Pd/C (e.g., 250 mg).

    • Causality Note: Ammonium formate serves as the in-situ hydrogen source. A large excess ensures the reaction goes to completion. Pd/C is the catalyst that facilitates this hydrogen transfer.[6]

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% MeOH in Dichloromethane). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates completion. A UV lamp can be used for visualization.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol (3 x 20 mL) to ensure complete recovery of the product.

    • Trustworthiness Note: Filtering through Celite® is crucial for the complete and safe removal of the pyrophoric palladium catalyst. c. Combine the filtrates and concentrate under reduced pressure to remove the methanol. d. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). e. Carefully add saturated NaHCO₃ solution to adjust the pH to ~8. This neutralizes any remaining acid and ensures the product is in its free base form. f. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL). g. Combine all organic extracts, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-5-(piperidin-1-yl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Protocol B: Chemical Reduction with Tin(II) Chloride

This classic method is highly reliable and an excellent alternative if catalytic hydrogenation equipment is unavailable.

3.2.1. Materials and Reagents

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0–5.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide solution (NaOH, 5 M)

  • Celite®

3.2.2. Experimental Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (e.g., 2.50 g, 10.0 mmol) in ethanol (50 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (e.g., 11.28 g, 50.0 mmol) to the suspension.

  • Reaction Execution: Cool the flask in an ice bath. Slowly add concentrated HCl (e.g., 20 mL) dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90°C) for 3-5 hours.

    • Causality Note: The reaction is performed in a strong acidic medium to facilitate the reduction mechanism and prevent the formation of azo or azoxy side products.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and then further cool in an ice bath. b. Slowly and carefully basify the mixture by adding 5 M NaOH solution. This step is highly exothermic. The goal is to reach a pH of >10. A thick, white precipitate of tin(IV) hydroxide will form.

    • Trustworthiness Note: The basic workup is essential for two reasons: it deprotonates the anilinium hydrochloride salt to the free amine and precipitates the tin salts, which are then removed by filtration.[8] c. Filter the resulting thick slurry through a pad of Celite®. Wash the precipitate thoroughly with ethyl acetate or dichloromethane (3 x 50 mL). d. Transfer the filtrate to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer with the same organic solvent (2 x 50 mL). f. Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product as described in Protocol A.

Data, Analysis, and Visualization

Comparative Data

The choice between the two protocols can be guided by the specific requirements of the synthesis, such as scale, available equipment, and impurity sensitivity.

ParameterProtocol A: Catalytic HydrogenationProtocol B: SnCl₂ Reduction
Typical Yield 85–95%75–90%
Purity (crude) HighModerate (may contain tin traces)
Reaction Time 2–4 hours3–5 hours
Workup Simple filtration and extractionRequires careful pH adjustment and filtration of metal salts
Safety Pd/C is flammable/pyrophoric when dry; use of H₂ sourceConc. HCl is corrosive; workup is highly exothermic
Waste Minimal, catalyst can be recoveredStoichiometric tin waste
Visual Workflow Diagrams

G cluster_title Start This compound Product 2-Amino-5-(piperidin-1-yl)benzoic acid Start->Product [Reduction]

Caption: Overall transformation from nitro to amino compound.

G setup 1. Setup Reaction (Substrate, MeOH, HCOONH₄, Pd/C) reflux 2. Heat to Reflux (2-4 hours) setup->reflux monitor 3. Monitor by TLC reflux->monitor filter 4. Cool & Filter (Remove Pd/C via Celite) monitor->filter concentrate 5. Concentrate Filtrate filter->concentrate extract 6. Liquid-Liquid Extraction (EtOAc / NaHCO₃) concentrate->extract dry 7. Dry & Evaporate extract->dry purify 8. Purify Product dry->purify

Caption: Workflow for Protocol A: Catalytic Hydrogenation.

G setup 1. Setup Reaction (Substrate, EtOH, SnCl₂) add_hcl 2. Add Conc. HCl (Ice Bath) setup->add_hcl reflux 3. Heat to Reflux (3-5 hours) add_hcl->reflux monitor 4. Monitor by TLC reflux->monitor basify 5. Cool & Basify (Add NaOH, pH > 10) monitor->basify filter 6. Filter Slurry (Remove Tin Salts via Celite) basify->filter extract 7. Extract Filtrate filter->extract dry 8. Dry & Evaporate extract->dry purify 9. Purify Product dry->purify

Caption: Workflow for Protocol B: Tin(II) Chloride Reduction.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended time, consider adding more reducing agent (ammonium formate or SnCl₂) or extending the reaction time. For catalytic hydrogenation, ensure the catalyst is active.

  • Low Yield: Poor recovery can result from incomplete extraction. Ensure the aqueous layer is thoroughly extracted. In Protocol B, incomplete precipitation or filtration of tin salts can also lead to lower yields.

  • Safety:

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle in a well-ventilated fume hood and do not allow the catalyst to dry on the filter paper. Quench the filter cake with water before disposal.

    • Concentrated Acids/Bases: Handle concentrated HCl and NaOH solutions with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The neutralization step in Protocol B is highly exothermic and should be performed with cooling.

    • Solvents: Methanol and ethyl acetate are flammable. Perform all operations away from ignition sources.

Conclusion

The reduction of this compound to 2-Amino-5-(piperidin-1-yl)benzoic acid is a critical transformation for accessing valuable synthetic intermediates. Both catalytic transfer hydrogenation and tin(II) chloride reduction are effective and reliable methods. Catalytic hydrogenation offers a cleaner process with a simpler workup, while SnCl₂ reduction provides a robust alternative that does not require specialized hydrogenation equipment. The choice of protocol can be tailored to the specific laboratory capabilities and project requirements, with both methods capable of delivering the desired product in high yield.

References

  • Agrawal, S., & He, Z. (2020). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology.
  • Jenkins, R. L., McCullough, R., & Booth, C. W. (1944). Reduction of Aromatic Nitro Compounds with Activated Iron. Journal of the American Chemical Society, 66, 1781–1782.
  • Chem LibreTexts. (2023). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides.
  • Patil, R. D., & Sasson, Y. (2016). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research.
  • Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Available at: [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]

  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • PubChem. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. Available at: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available at: [Link]

  • Poni, L., et al. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism Reviews. Available at: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]

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"synthesis of novel heterocyclic compounds from 5-Nitro-2-piperidin-1-yl-benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Heterocyclic Scaffolds from 5-Nitro-2-piperidin-1-yl-benzoic Acid

Authored by: Senior Application Scientist, Chemical Synthesis Division

Publication Date: January 17, 2026

Abstract

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. The strategic functionalization of aromatic systems provides a versatile platform for the generation of diverse molecular architectures. This application note details proposed synthetic pathways and detailed experimental protocols for the transformation of this compound, a bespoke starting material, into valuable heterocyclic scaffolds, namely benzimidazoles and quinazolinones. We provide a comprehensive guide for researchers, including mechanistic insights, step-by-step procedures, and characterization guidelines, grounded in established chemical principles.

Introduction: Strategic Value of the Starting Material

This compound is a promising, albeit specialized, starting material for heterocyclic synthesis. Its utility is derived from the orthogonal reactivity of its three key functional groups: a carboxylic acid, a nitro group, and a sterically influential ortho-piperidine moiety. The strategic reduction of the nitro group to an aniline is the pivotal step, unmasking a 1,2-disubstituted aromatic system primed for intramolecular cyclization reactions. The piperidine group, while primarily a spectator, can influence the electronic and steric environment, potentially impacting reaction kinetics and the regioselectivity of further functionalization. This guide explores two primary, high-value synthetic routes originating from this precursor.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is critical for successful synthesis. The properties of this compound are summarized below.

PropertyValueSource/Method
Molecular FormulaC₁₂H₁₄N₂O₄-
Molecular Weight250.25 g/mol -
AppearanceExpected to be a pale yellow to yellow solidGeneral observation for similar nitroaromatic compounds
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, MeOH), sparingly soluble in waterPredicted based on functional groups
pKa (Carboxylic Acid)~3.5 - 4.5Estimated based on substituted benzoic acids

Proposed Synthetic Pathways and Mechanistic Rationale

The core strategy involves the initial reduction of the nitro group to an amine, generating the key intermediate, 5-Amino-2-piperidin-1-yl-benzoic acid. From this intermediate, divergent pathways can be pursued to access distinct heterocyclic cores.

Diagram of the Overall Synthetic Strategy

G A 5-Nitro-2-(piperidin-1-yl)benzoic acid B Key Intermediate: 5-Amino-2-(piperidin-1-yl)benzoic acid A->B Nitro Reduction (e.g., SnCl2·2H2O, H2/Pd-C) C Route A: Benzimidazole Synthesis B->C Cyclization with Aldehyde (R-CHO) or Orthoformate D Route B: Quinazolinone Synthesis B->D Cyclization with Formamide or Acyl Chloride E Novel Benzimidazole Derivatives C->E F Novel Quinazolinone Derivatives D->F

Caption: Overall synthetic strategy from the starting material to target heterocycles.

Detailed Protocols and Experimental Workflows

Protocol 1: Synthesis of the Key Intermediate: 5-Amino-2-piperidin-1-yl-benzoic acid

This protocol details the critical reduction of the nitro group. The use of tin(II) chloride is a well-established method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like carboxylic acids.

Materials and Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, separatory funnel.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 2.50 g, 10.0 mmol) and ethanol (100 mL). Stir to dissolve.

  • Addition of Reducing Agent: In a separate beaker, dissolve tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in concentrated HCl (20 mL). Caution: This is an exothermic process. Add the SnCl₂ solution dropwise to the stirred solution of the nitro compound at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow, dropwise addition of a 5M NaOH solution until the pH is approximately 8-9. A white precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Amino-2-piperidin-1-yl-benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Protocol 2: Route A - Synthesis of a Novel Benzimidazole Derivative

This protocol utilizes the generated amino-benzoic acid and a suitable aldehyde in a Phillips-type condensation reaction to form the benzimidazole ring. The reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base followed by intramolecular cyclization.

Materials and Reagents:

  • 5-Amino-2-piperidin-1-yl-benzoic acid (1.0 eq)

  • A selected aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Acetic Acid

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Standard laboratory glassware for reflux.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-Amino-2-piperidin-1-yl-benzoic acid (e.g., 2.20 g, 10.0 mmol), 4-chlorobenzaldehyde (1.55 g, 11.0 mmol), and DMF (50 mL).

  • Catalyst Addition: Add a catalytic amount of p-TSA (190 mg, 1.0 mmol).

  • Reaction: Heat the mixture to 120-130 °C and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water (200 mL). A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the target benzimidazole derivative.

G A 5-Amino-2-(piperidin-1-yl) benzoic acid C Reaction Vessel (DMF, p-TSA, 120 °C) A->C B 4-Chlorobenzaldehyde B->C D Precipitation (Ice-Water) C->D E Filtration & Recrystallization D->E F Purified Benzimidazole Derivative E->F

Caption: Workflow for the synthesis of a novel benzimidazole derivative.

Protocol 3: Route B - Synthesis of a Novel Quinazolinone Derivative

This route involves the reaction of the amino-benzoic acid with formamide, which serves as both a reactant and a solvent, to construct the quinazolinone core. This is a classic method for quinazolinone synthesis.

Materials and Reagents:

  • 5-Amino-2-piperidin-1-yl-benzoic acid (1.0 eq)

  • Formamide (HCONH₂) (large excess, acts as solvent)

  • High-temperature reaction vessel with reflux condenser.

Step-by-Step Procedure:

  • Reaction Setup: Place 5-Amino-2-piperidin-1-yl-benzoic acid (e.g., 2.20 g, 10.0 mmol) in a 100 mL round-bottom flask. Add a large excess of formamide (e.g., 40 mL).

  • Reaction: Heat the mixture to 160-180 °C and maintain at reflux for 4-6 hours. Ammonia is evolved during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water (150 mL). A solid product should precipitate out.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. The crude quinazolinone can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Characterization of Synthesized Compounds

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds. High-resolution mass spectrometry (HRMS) is preferred for exact mass determination.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., disappearance of -NO₂ and appearance of N-H stretches).

  • Melting Point: To assess the purity of the crystalline products.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis of novel benzimidazole and quinazolinone derivatives starting from this compound. These heterocyclic cores are privileged scaffolds in drug discovery, and the described methods offer a reliable pathway to generate libraries of new chemical entities for biological screening. Future work could involve exploring a wider range of aldehydes for the benzimidazole synthesis or using different cyclizing agents to access other heterocyclic systems, thereby expanding the chemical space accessible from this versatile starting material.

References

  • Title: Reduction of aromatic nitro compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: Phillips Benzimidazole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Quinazoline Source: Wikipedia URL: [Link]

Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Compounds Derived from 5-Nitro-2-piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial properties.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and subsequent antimicrobial evaluation of novel compounds derived from the scaffold 5-Nitro-2-piperidin-1-yl-benzoic acid. This chemical class is of significant interest due to the convergence of three moieties with known bioactive potential: a nitroaromatic ring, a benzoic acid core, and a piperidine substituent.

The rationale for investigating this scaffold is grounded in established medicinal chemistry principles. Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving reductive bioactivation within the microbial cell to generate cytotoxic reactive nitrogen species.[2] Benzoic acid and its derivatives are known for their antimicrobial properties, which can be influenced by the nature and position of substituents on the aromatic ring.[3] The piperidine ring is a common feature in many natural alkaloids and synthetic pharmaceuticals, contributing to the molecule's overall physicochemical properties and potential interactions with biological targets.[4]

This guide offers a structured approach, from the synthesis of derivative compounds to detailed protocols for assessing their in vitro antibacterial and antifungal activity. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data robustness and reproducibility.[5][6][7]

Section 1: Synthesis of this compound Derivatives

The parent compound, this compound, serves as a versatile starting material for the synthesis of a library of derivatives, primarily through modification of the carboxylic acid group to form esters and amides.

Synthesis of the Parent Compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between 2-Chloro-5-nitrobenzoic acid and piperidine.

Reaction Scheme:

Synthesis_of_Parent_Compound 2-Chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzoic acid Reaction + 2-Chloro-5-nitrobenzoic_acid->Reaction Piperidine Piperidine Piperidine->Reaction Product This compound Reaction->Product

Caption: Synthesis of the parent compound.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of the parent compound is a prime target for chemical modification to generate a library of derivatives with potentially diverse antimicrobial profiles.

  • Esterification: The parent acid can be reacted with a variety of alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) to yield the corresponding esters.

  • Amidation: The parent acid can be converted to its acid chloride using thionyl chloride, followed by reaction with a diverse range of primary or secondary amines to produce a series of amides.[8]

These synthetic routes allow for the introduction of various alkyl and aryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR).

Section 2: Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to their reductive bioactivation by microbial nitroreductases. This process generates a cascade of reactive intermediates that can induce cellular damage and lead to cell death.

Mechanism_of_Action cluster_0 Inside Microbial Cell Nitroaromatic_Compound Nitroaromatic Compound (Prodrug) Microbial_Cell Microbial Cell Nitroaromatic_Compound->Microbial_Cell Nitroreductases Nitroreductases (e.g., NADH/NADPH dependent) Microbial_Cell->Nitroreductases Nitro_Radical_Anion Nitro Radical Anion Nitroreductases->Nitro_Radical_Anion Reactive_Intermediates Further reduction to Nitroso and Hydroxylamine species Nitro_Radical_Anion->Reactive_Intermediates Cellular_Damage Cellular Damage Reactive_Intermediates->Cellular_Damage DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Protein_Dysfunction Protein Dysfunction Cellular_Damage->Protein_Dysfunction Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation

Caption: Proposed mechanism of action for nitroaromatic compounds.

This reductive activation is a crucial step, as the parent nitro compound itself is typically inactive. The resulting nitroso and hydroxylamine intermediates are highly reactive and can covalently modify essential biomolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death.[2]

Section 3: Protocols for Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds will be determined by assessing their Minimum Inhibitory Concentration (MIC) and, where applicable, their Minimum Bactericidal Concentration (MBC). The broth microdilution method is the recommended "gold standard" procedure due to its accuracy and ability to provide quantitative results.[9][10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[10]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized microbial inocula (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and solvent only)

  • Incubator

Experimental Workflow:

MIC_Workflow Start Start Prepare_Stock Prepare stock solutions of test compounds and controls Start->Prepare_Stock Serial_Dilution Perform 2-fold serial dilutions of compounds in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate the microtiter plate with the microbial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare microbial inoculum (0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h (bacteria) or 24-48h (fungi) Inoculate_Plate->Incubate Read_MIC Visually inspect for growth and determine the MIC value Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound and the control antibiotic in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well with 10 µL of the standardized microbial suspension. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a test compound that kills 99.9% of the initial microbial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Section 4: Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise tabular format to facilitate comparison between different derivatives and against control antibiotics.

Table 1: Example of MIC and MBC Data for this compound Derivatives

Compound IDR Group (Ester/Amide)S. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)C. albicans MIC (µg/mL)
Parent Acid -COOH64>128128>128>128
Derivative 1 -COOCH₃326464128128
Derivative 2 -COOCH₂CH₃1632646464
Derivative 3 -CONHCH₃816326432
Ciprofloxacin N/A0.510.250.5N/A
Fluconazole N/AN/AN/AN/AN/A2

Interpretation:

  • A lower MIC value indicates greater potency.

  • If the MBC is close to the MIC (e.g., within four-fold), the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, the compound is considered bacteriostatic.

  • The data can be used to establish a preliminary structure-activity relationship (SAR), guiding the design of more potent derivatives.

Conclusion

The systematic synthesis and evaluation of derivatives of this compound represent a promising avenue for the discovery of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for conducting these investigations in a standardized and reproducible manner. By combining rational chemical synthesis with rigorous microbiological evaluation, researchers can effectively explore the therapeutic potential of this chemical scaffold in the ongoing fight against antimicrobial resistance.

References

  • EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Cueva, C., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3687. Retrieved from [Link]

  • EUCAST. (2026). EUCAST MIC Determination Testing. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755.
  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Patel, J. B. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]

  • PubMed. (2003). Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones. Retrieved from [Link]

  • PubMed Central. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Retrieved from [Link]

  • ResearchGate. (2025). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PubMed Central. (n.d.). Antibacterial activity of substances related to p-aminobenzoic acid. Retrieved from [Link]

  • Drug Design, Development and Therapy. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Retrieved from [Link]

Sources

"5-Nitro-2-piperidin-1-yl-benzoic acid as an intermediate for kinase inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Nitro-2-piperidin-1-yl-benzoic acid as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] This document provides a detailed guide on the utility of This compound , a key chemical intermediate, for the synthesis of potential kinase inhibitors. We present its synthesis, subsequent functionalization, and protocols for the biological evaluation of the final compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutics.

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets.[2][3] The benzoic acid derivative, this compound, serves as an excellent example of a strategic intermediate, offering a robust and modifiable platform for building kinase inhibitors.

Its utility stems from three key structural features:

  • The Nitro Group (-NO₂): This strong electron-withdrawing group serves as a synthetic handle.[4] It can be readily reduced to a primary amine (-NH₂), which provides a nucleophilic site for coupling with various electrophilic fragments, forming the core of the final inhibitor.

  • The Piperidine Moiety: This saturated heterocycle is a common feature in approved drugs. It enhances solubility and provides a three-dimensional vector to explore the binding pocket of the target kinase, often improving potency and selectivity.[5]

  • The Carboxylic Acid (-COOH): This functional group can be used as an alternative attachment point for further chemical modifications or can interact with basic residues, such as lysine, within the kinase active site.

By leveraging these features, chemists can generate a diverse library of compounds from a single, readily accessible intermediate.

Synthesis and Characterization of the Intermediate

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom susceptible to displacement by the secondary amine of piperidine.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add 2-Chloro-5-nitrobenzoic acid (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add piperidine (2.5 eq) to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution with 2N HCl until the pH is approximately 2-3. This protonates the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.[6]

Data Summary
ParameterValue
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Typical Yield 75-90%
Appearance Pale yellow to white solid
Storage Store sealed in a dry, cool place.

Note: Data is representative and may vary based on specific experimental conditions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

From Intermediate to Kinase Inhibitor: A Synthetic Blueprint

The true power of this compound is realized in its conversion to a final drug candidate. The following protocol outlines a general, two-step process to generate a library of potential kinase inhibitors.

Step 1: Reduction of the Nitro Group

The nitro group is reduced to an aniline, creating the key point of attachment for the kinase-binding fragment.

Protocol: Synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~0.05 eq) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or ~50 psi).

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the system with nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the aniline product, which is often used in the next step without further purification.

Step 2: Amide Bond Formation

The newly formed aniline is coupled with a carboxylic acid-containing fragment, often a heterocyclic moiety known to interact with the hinge region of a kinase's ATP-binding site.

Protocol: Synthesis of a Representative Kinase Inhibitor

  • Activation: In a separate flask, dissolve the desired carboxylic acid fragment (e.g., a substituted nicotinic acid) (1.1 eq) in DMF. Add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of 5-Amino-2-piperidin-1-yl-benzoic acid (1.0 eq) in DMF to the activated ester mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 6-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the final inhibitor.

Kinase Inhibitor Synthesis Workflow

Caption: General scheme for converting the intermediate to a final inhibitor.

Protocols for Biological Evaluation

Once synthesized, the novel compounds must be tested for their ability to inhibit the target kinase and affect cell viability.

Protocol 1: In Vitro Kinase Activity Assay (Biochemical)

This protocol determines the direct inhibitory effect of a compound on a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that measures ADP production as an indicator of kinase activity.[7]

Materials:

  • Purified target kinase

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO, typically starting from 10 mM.

  • Reaction Setup: In each well of the 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[8]

  • Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure accurate determination of competitive inhibition.[1][7]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection (Step 1): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection (Step 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal using a microplate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required for 50% inhibition).[1]

Protocol 2: Cell Viability Assay (Cell-Based)

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Relevant cancer cell line(s)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Viability Measurement (MTT): Add MTT solution to each well and incubate for 3-4 hours. The MTT is converted by viable cells into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Inhibitor Evaluation Workflow

Caption: A streamlined workflow for the biological testing of new inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate for the construction of novel kinase inhibitors. Its straightforward synthesis and strategically placed functional groups allow for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for synthesizing this intermediate, converting it into potential drug candidates, and performing the essential in vitro and cell-based evaluations to identify promising new therapeutic agents.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Tiberi, S., et al. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics. [Link]

  • Brehmer, D., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Kwarcinski, F. E., et al. (n.d.). Approach used to quantify inhibitor potency and selectivity in vitro. ResearchGate. [Link]

  • Martinez-Alvarez, R., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • PubChem. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. [Link]

  • Lee, K., et al. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]

  • Wu, H., et al. (2025, October 23). Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent Doublecortin-Like Kinase 1 (DCLK1) Inhibitors for the Treatment of Acute Inflammatory Diseases. PubMed. [Link]

  • Parra, J. E., et al. (2013, November 1). A new benzoic acid derivative isolated from Piper cf. cumanense Kunth (Piperaceae). Phytochemistry Letters. [Link]

  • Fijałkowski, K., et al. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Maciejewska, K., et al. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. [Link]

  • Jorda, R., et al. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Gagic, Z., et al. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • Carreira, E. M., et al. (n.d.). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing. [Link]

  • Vicent, J., et al. (2025, August 30). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. ResearchGate. [Link]

  • Soković, M., et al. (n.d.). Special Issue—“Bioactive Compounds from Natural Sources II”. MDPI. [Link]

  • Calvo, M. I., et al. (n.d.). Special Issue: “Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II”. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Nitro-2-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The methodologies and advice provided herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

The synthesis of this compound, commonly achieved through the nucleophilic aromatic substitution of 2-Chloro-5-nitrobenzoic acid with piperidine, presents a distinct set of purification challenges. The primary goal of the purification process is the effective removal of unreacted starting materials, primarily 2-Chloro-5-nitrobenzoic acid and excess piperidine, along with any potential side products. The success of the purification is contingent on exploiting the differing physicochemical properties of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and how does it influence purification?

A1: The most common and direct synthesis involves the reaction of 2-Chloro-5-nitrobenzoic acid with piperidine.[1] This is a nucleophilic aromatic substitution reaction where the piperidine displaces the chlorine atom on the benzoic acid ring. This synthetic pathway directly informs the purification strategy, as the primary impurities will be the unreacted starting materials. Therefore, the purification protocol must be designed to separate the target molecule from both a chlorinated aromatic acid and a basic secondary amine.

Q2: What are the key physical and chemical properties of this compound that are relevant to its purification?

A2: Understanding the properties of the target molecule is critical. This compound is an amphoteric compound, possessing both a carboxylic acid group (acidic) and a piperidine group (basic). This dual nature means its solubility is highly pH-dependent. It will be more soluble in both acidic and basic aqueous solutions compared to neutral pH. In contrast, 2-Chloro-5-nitrobenzoic acid is acidic, and piperidine is basic. These differences in acidity and basicity are the cornerstone of a successful purification strategy.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase with UV detection, is a powerful technique for separating and quantifying the product and any impurities.[2][3] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: My final product is contaminated with 2-Chloro-5-nitrobenzoic acid.

  • Cause: Incomplete reaction or inefficient removal of the acidic starting material.

  • Solution: Acid-Base Extraction. This is the most effective method to remove 2-Chloro-5-nitrobenzoic acid.

    dot graph TD { A[Crude Product Mixture in Organic Solvent] --> B{Wash with aqueous NaHCO₃ or Na₂CO₃ solution}; B --> C[Aqueous Layer: Sodium salt of 2-Chloro-5-nitrobenzoic acid]; B --> D[Organic Layer: Contains this compound and Piperidine]; C --> E{Acidify with HCl}; E --> F[Precipitated 2-Chloro-5-nitrobenzoic acid (for recovery or disposal)]; D --> G{Wash with dilute aqueous HCl}; G --> H[Aqueous Layer: Piperidinium hydrochloride]; G --> I[Organic Layer: Purified this compound]; I --> J[Evaporate Solvent]; J --> K[Pure Product]; }

    Caption: Acid-Base Extraction Workflow.

    Step-by-Step Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The 2-Chloro-5-nitrobenzoic acid will react to form its water-soluble sodium salt and move into the aqueous layer.

    • Separate the aqueous layer.

    • To remove residual piperidine, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). Piperidine will form its water-soluble hydrochloride salt and move into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.

Problem 2: My final product has a persistent odor and shows a broad peak in the NMR, suggesting piperidine contamination.

  • Cause: Excess piperidine used in the reaction has not been fully removed.

  • Solution: Acid Wash or Co-distillation.

    • Acid Wash: As described in the protocol above, washing the organic solution of the product with dilute HCl is highly effective.

    • Co-distillation: If the product is a solid, you can attempt to remove residual piperidine by co-distillation with a high-boiling point solvent like toluene under reduced pressure, though this is less efficient than an acid wash.

Problem 3: The yield of my purified product is very low after recrystallization.

  • Cause: The chosen recrystallization solvent may not be optimal, leading to significant product loss in the mother liquor. The solubility of nitro-substituted benzoic acids can be significant in some organic solvents.

  • Solution: Optimization of Recrystallization Solvent System.

    • Solvent Screening: Perform small-scale solubility tests with various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzoic acid derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and toluene, or mixtures thereof with water.[4]

    • Data-Driven Solvent Selection: The solubility of benzoic acid and its nitro derivatives is generally higher in polar protic solvents like ethanol and methanol and lower in nonpolar solvents like toluene.[4] Experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to achieve the ideal solubility profile.

    Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureExpected Recovery
    Ethanol/WaterLow-ModerateHighGood-Excellent
    Ethyl Acetate/HexanesLowHighGood-Excellent
    TolueneVery LowModeratePotentially High

Problem 4: My product appears oily and does not crystallize.

  • Cause: The presence of impurities can inhibit crystallization. Residual solvent or moisture can also play a role.

  • Solution: Purification followed by careful crystallization.

    • Ensure Purity: First, ensure that the starting material impurities have been removed using the acid-base extraction method.

    • Induce Crystallization:

      • Seeding: Add a small crystal of previously purified product to the supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to oiling out.

    • Trituration: If the product oils out, remove the solvent and add a non-solvent in which the product is insoluble. Stir or sonicate the mixture. This can sometimes induce solidification.

Advanced Purification Technique: Column Chromatography

For very high purity requirements or when acid-base extraction and recrystallization are insufficient, column chromatography can be employed.

dot graph TD { subgraph "Column Chromatography Workflow" A[Crude Product] --> B{Dissolve in minimal amount of mobile phase}; B --> C[Load onto Silica Gel Column]; C --> D{Elute with a suitable solvent gradient}; D --> E[Collect Fractions]; E --> F{Analyze Fractions by TLC or HPLC}; F --> G[Combine Pure Fractions]; G --> H[Evaporate Solvent]; H --> I[High Purity Product]; end }

Caption: General workflow for column chromatography purification.

Step-by-Step Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to sharpen the peaks of acidic compounds and reduce tailing.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the highly purified product.

References

  • European Patent Office. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Retrieved from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-piperidin-1-yl-benzoic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. The following content, structured in a question-and-answer format, addresses common challenges and provides in-depth, experience-based solutions grounded in established chemical principles.

Synthesis Overview & Mechanism

The most common and industrially relevant route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-Chloro-5-nitrobenzoic acid and piperidine.[1] This reaction is facilitated by the presence of a strong electron-withdrawing nitro group (–NO₂) positioned para to the chloride leaving group. This specific arrangement is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3][4][5]

The reaction proceeds via a two-step addition-elimination mechanism.[3][4] First, the nucleophile (piperidine) attacks the carbon atom bearing the leaving group (chloride). This forms the resonance-stabilized Meisenheimer complex, which is typically the rate-determining step.[2][6] The aromaticity of the ring is temporarily broken. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.

Side_Reaction Start 2-Chloro-5-nitrobenzoic acid Product This compound (Desired Product) Start->Product SₙAr Reaction (Main Pathway) Amide Amide Impurity Product->Amide Amidation (Side Reaction) Piperidine Piperidine (Nucleophile) Piperidine->Start Piperidine->Product

Caption: Competing reaction pathways leading to product and amide impurity.

Q3: My final product is difficult to purify and has a dark color. What are the likely causes and purification strategies?

A3: Dark coloration often indicates the presence of thermal decomposition products or highly conjugated impurities. Purification can be challenging due to the product's amphoteric nature (containing both a basic amine and an acidic carboxylic acid).

Likely Causes of Impurities:

  • Thermal Decomposition: As mentioned, high reaction temperatures can lead to the formation of complex, often colored, byproducts.

  • Oxidation: The piperidine ring can be susceptible to oxidation under harsh conditions.

  • Unreacted Starting Material: Incomplete conversion will leave 2-chloro-5-nitrobenzoic acid in the crude product.

Purification Protocol: Acid-Base Extraction

This is the most effective method for purifying the target compound by leveraging its amphoteric properties.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Extract the organic layer with a dilute aqueous base solution (e.g., 1M Na₂CO₃). The desired product, being acidic, will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities and unreacted piperidine will remain in the organic layer.

  • Acidification: Separate the aqueous layer. While stirring vigorously, slowly acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

  • Precipitation & Isolation: The this compound will precipitate out as a solid as it is neutralized.

  • Filtration and Washing: Collect the solid by filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a cold, non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified product under a vacuum.

This procedure effectively removes both neutral organic impurities and unreacted starting materials. If the color persists, a charcoal treatment of the basic aqueous solution before acidification can be effective.

Q4: Can other side reactions occur, such as reactions involving the nitro group?

A4: While less common under typical SNAr conditions, side reactions involving the nitro group are possible, especially if inappropriate reagents or conditions are used.

  • Reduction of the Nitro Group: If a reducing agent is present, the nitro group can be reduced to an amino group. This is generally not a concern with the standard reagents but could occur if, for example, certain metal catalysts were used or if a hydrogen source were present at high temperatures.

  • Vicarious Nucleophilic Substitution (VNS): In some cases, nucleophiles can attack positions other than the one bearing the leaving group, but this is less likely here due to the strong activation at the C-2 position.

The primary concerns remain the amidation side reaction and thermal decomposition. Focusing on controlling temperature and stoichiometry provides the most significant benefit to yield and purity.

References

  • Kirby, A. J., & Jencks, W. P. (1965). Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 87(14), 3217–3224.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of the Chemical Society B. (1968). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 5-Nitro-2-piperidin-1-yl-benzoic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 5-Nitro-2-piperidin-1-yl-benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges when modifying this specific molecule. The unique structural features of this compound—namely the significant steric hindrance from the ortho-piperidine group and the electronic influence of the para-nitro group—present distinct synthetic hurdles. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide or ester coupling reaction with this compound is failing or providing very low yields. What is the likely cause?

A1: The primary obstacle in derivatizing this substrate is severe steric hindrance. The bulky piperidine ring at the ortho position physically blocks nucleophiles (like amines or alcohols) from easily approaching the carboxyl carbon. While the electron-withdrawing nitro group increases the acidity of the carboxylic acid, this electronic effect is secondary to the overwhelming steric challenge.[1][2] Standard coupling conditions that work for unhindered benzoic acids are often insufficient here, leading to reaction failure.

The reaction pathway is further complicated by the potential for the activated carboxylic acid intermediate to be inaccessible or to decompose before the desired nucleophilic attack can occur. Therefore, success hinges on selecting a highly reactive coupling reagent and meticulously optimizing the reaction conditions to overcome this physical barrier.

Q2: Which coupling reagents are most effective for this sterically hindered and electron-deficient system?

A2: For challenging substrates like this, your choice of coupling reagent is critical. Reagents must be potent enough to create a highly reactive intermediate that can overcome the steric shield. Here is a breakdown of common reagent classes, ranked from least to most effective for this specific application:

Reagent ClassExamplesSuitability & Key Insights
Carbodiimides EDC, DCCLow Suitability. These are common but often too mild for severely hindered systems.[3] If used, they must be paired with additives like HOBt or OxymaPure to form a more reactive ester and prevent side reactions like N-acylurea formation.[3] The byproduct from DCC (DCU) is notoriously difficult to remove via chromatography.
Phosphonium Salts PyBOP, BOPModerate Suitability. These are more powerful activators than carbodiimides and can be effective. They generate reactive OBt active esters.[4] However, for extreme steric hindrance, even these may not provide optimal yields.
Aminium/Uronium Salts HATU , HBTU, HCTUHigh Suitability (Recommended). These are among the most powerful coupling reagents available and are the preferred choice for difficult couplings.[5] HATU is particularly recommended because it forms a highly reactive OAt active ester. The nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step.[4]
Acyl Halide Formation SOCl₂, Oxalyl Chloride, BTFFHHigh Reactivity, Use with Caution. Converting the acid to an acyl chloride or fluoride creates a very reactive intermediate. This can be effective but often requires harsh conditions (e.g., heating in neat SOCl₂) that may not be compatible with other functional groups.[6][7] Acyl fluorides (generated with reagents like BTFFH) can be a milder alternative and are less prone to racemization.[6]

Recommendation: Start with HATU . It offers the best balance of high reactivity and milder reaction conditions, making it ideal for complex and sterically demanding substrates.

Q3: I'm using a potent coupling reagent like HATU, but my yields are still suboptimal. How can I further optimize the reaction conditions (solvent, base, temperature)?

A3: Fine-tuning the reaction environment is crucial. Here are the key parameters to consider:

  • Solvent: Use anhydrous, polar aprotic solvents to ensure all components are soluble and to prevent premature hydrolysis of the activated intermediate.

    • Recommended: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).[8] Always use a freshly opened bottle or a properly dried solvent.

  • Base: A non-nucleophilic, sterically hindered base is essential to neutralize the acid formed during the reaction without competing with your desired nucleophile.

    • Recommended: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[8] Use of less hindered bases like triethylamine (TEA) can sometimes lead to unwanted side reactions.

  • Temperature: While many couplings run at room temperature, this substrate will likely require thermal energy to overcome the activation barrier.

    • Recommendation: Start the reaction at room temperature and monitor its progress. If it is sluggish, gently heat the mixture to 40–60°C .[6] Avoid excessively high temperatures, which can cause decomposition of the coupling reagent or product.

  • Order of Addition: The order in which you add reagents matters. To avoid a common side reaction where the coupling reagent reacts directly with your amine, you should always pre-activate the carboxylic acid.

    • Protocol: Dissolve this compound, HATU, and the base (e.g., DIPEA) in your anhydrous solvent. Stir for 15-30 minutes to allow for the formation of the active ester. Then, add your amine or alcohol nucleophile to the pre-activated mixture.

Workflow for Optimizing Amide Coupling

Caption: Troubleshooting flowchart for difficult amide coupling reactions.

Q4: I'm observing a persistent byproduct in my reaction mixture that is difficult to purify away. What could it be?

A4: The identity of the byproduct is typically linked to your choice of coupling reagent.

  • If using Carbodiimides (EDC/DCC): You are likely seeing N-acylurea . This forms when the O-acylisourea intermediate, which is the initial activated species, undergoes an intramolecular rearrangement instead of reacting with your nucleophile. This side reaction is common with hindered acids and weak nucleophiles. Using an additive like HOBt or HOPO intercepts the O-acylisourea to form a more stable active ester, effectively preventing this rearrangement.[9]

  • If using Aminium Reagents (HATU/HBTU): The most common byproduct is a guanidinium species . This arises if the coupling reagent reacts with your amine nucleophile instead of the carboxylic acid. This is why the correct order of addition (pre-activation) is so critical. By allowing the acid to activate first, you consume the coupling reagent before introducing the competing amine.

Q5: What is the most effective way to monitor the progress of this derivatization?

A5: A combination of Thin Layer Chromatography (TLC) for quick checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive analysis is recommended.

  • TLC: This is excellent for rapid, qualitative monitoring.

    • Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30-50% EtOAc in Hexanes). Adjust polarity as needed.

    • Visualization: The product and starting material are both UV-active due to the aromatic ring. You should see the spot corresponding to the starting acid disappear as a new, typically less polar, spot for the amide or ester product appears.

  • LC-MS: This is the gold standard for unambiguous reaction monitoring.[10]

    • Method: Take a small aliquot from the reaction, dilute it with your mobile phase (e.g., Acetonitrile/Water), and inject it.

    • Analysis: You can track the reaction by observing the disappearance of the mass peak for the starting material (m/z 251.1 for [M-H]⁻ or 253.1 for [M+H]⁺) and the appearance of the new mass peak corresponding to your expected product. This provides clear, quantitative evidence of conversion.

Experimental Protocols

Protocol 1: Recommended Amide Coupling using HATU

This protocol is optimized for coupling this compound with a primary or secondary amine.

  • Preparation:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add HATU (1.2 eq).

    • Dissolve the solids in anhydrous DMF (use enough to make a ~0.1 M solution).

  • Activation:

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 20 minutes. The solution may change color. This is the "pre-activation" step.

  • Coupling:

    • Add your amine nucleophile (1.1 eq) to the flask.

    • Stir the reaction at room temperature and monitor by LC-MS every hour.

    • If the reaction is slow after 2-3 hours, heat the mixture to 50°C and continue to monitor.

  • Work-up & Purification:

    • Once the reaction is complete (as judged by LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel.

General Amide Formation Pathway

Amide_Formation cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Byproducts Acid Carboxylic Acid (R-COOH) Active_Ester OAt Active Ester (Highly Reactive) Acid->Active_Ester + HATU, DIPEA HATU HATU + Base Amide Amide Product (R-CONH-R') Active_Ester->Amide Nucleophilic Attack Byproduct Tetramethylurea + HOAt Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism of amide bond formation using HATU.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2017). A user's guide to amide-forming reactions. Angewandte Chemie International Edition, 56(42), 12826-12828. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][11]

  • Substituted Benzoic Acid Acidity. (2024). Chemistry LibreTexts. [Link][1]

  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link][3][12]

  • Närvänen, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11621-11626. [Link][6]

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Technical Support Center: Investigating the Degradation Pathways of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitro-2-piperidin-1-yl-benzoic acid. This guide is designed to provide you with in-depth technical and practical advice for navigating the complexities of its degradation pathways. As this is a niche molecule, direct degradation studies are not extensively published. Therefore, this guide synthesizes information from studies on analogous structures—nitroaromatic compounds, benzoic acid derivatives, and piperidine-containing pharmaceuticals—to provide a robust predictive framework and troubleshooting manual for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under typical laboratory conditions?

Based on the chemical structure, which features a nitroaromatic ring, a carboxylic acid, and a piperidine moiety, several degradation pathways can be anticipated under stress conditions such as acidic or basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2]

  • Hydrolytic Degradation: The amide-like linkage between the benzoic acid and the piperidine ring is not a true amide and is generally stable. However, under harsh acidic or basic conditions, cleavage is a possibility, though less likely than other pathways. The carboxylic acid group itself is stable to hydrolysis.

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opening products.[3] The electron-rich aromatic ring, activated by the piperidine group, could also be a site for oxidative degradation.

  • Photodegradation: Nitroaromatic compounds are known to be photoreactive.[4][5] UV light exposure could lead to the reduction of the nitro group to a nitroso or amino group, or even denitration.[6][7]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid moiety is a common degradation pathway for benzoic acid derivatives.[8][9] Additionally, cleavage of the C-NO2 bond can occur at high temperatures.[10]

Below is a diagram illustrating the predicted primary degradation pathways.

Predicted_Degradation_Pathways Predicted Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Harsh Conditions) Possible Piperidine Ring Opening parent->hydrolysis Acid/Base oxidation Oxidation Piperidine N-Oxide, Ring Opening parent->oxidation Oxidizing Agents (e.g., H2O2) photolysis Photodegradation Nitro Group Reduction, Denitration parent->photolysis UV/Vis Light thermal Thermal Degradation Decarboxylation, C-NO2 Cleavage parent->thermal Heat

Caption: Predicted degradation routes for this compound.

Troubleshooting Guides

Issue 1: An unknown peak is consistently appearing in my HPLC chromatogram during stability testing.

Possible Cause: This is a strong indication of a degradation product forming. The conditions of your stability study (e.g., temperature, light exposure, pH of the mobile phase) are likely promoting the degradation of your parent molecule.

Troubleshooting Steps:

  • Characterize the Unknown Peak:

    • UV-Vis Spectrum: Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peak. A significant shift in the spectrum compared to the parent compound can provide clues about structural changes, such as alterations to the aromatic system.

    • Mass Spectrometry (MS): The most critical step is to determine the mass-to-charge ratio (m/z) of the unknown peak using LC-MS.

      • If the mass is higher than the parent, it could indicate an oxidation event (e.g., +16 for an N-oxide).

      • If the mass is lower , it could suggest the loss of a functional group, such as decarboxylation (-44) or denitration (-45).

  • Isolate the Degradant: If the degradant is present in sufficient quantities (typically >0.1%), isolation using preparative HPLC may be necessary for full structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

  • Perform Forced Degradation Studies: To intentionally generate the unknown peak and confirm its origin, conduct forced degradation studies under controlled stress conditions.[12][13] This will help you identify the specific stressor causing the degradation.

Troubleshooting_Workflow Workflow for Investigating an Unknown Peak start Unknown Peak Observed in HPLC characterize Characterize Peak - Obtain UV-Vis Spectrum - Determine m/z with LC-MS start->characterize evaluate Evaluate Mass Difference vs. Parent Compound characterize->evaluate isolate Isolate Degradant (if necessary) - Preparative HPLC evaluate->isolate Sufficient Quantity forced_degradation Perform Forced Degradation Studies - Acid, Base, Oxidative, Thermal, Photolytic evaluate->forced_degradation structure Elucidate Structure - NMR Spectroscopy isolate->structure confirm Confirm Degradant Identity - Compare retention time and mass spec data forced_degradation->confirm

Caption: A systematic approach to identifying unknown chromatographic peaks.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] A general recommendation is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2][12]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time Points
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Thermal Degradation Solid state80°C1, 3, 7 days
Photodegradation Solution & SolidICH Q1B conditions (UV & Vis light)1.2 million lux hours (Vis) and 200 W h/m² (UV)

Step-by-Step Methodology (General):

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application: For each condition, mix the stock solution with the stressor (e.g., 0.1 M HCl). For thermal and photolytic studies, use the compound in both solid and solution states.

  • Incubation: Store the samples under the specified conditions. Include a control sample (without the stressor) stored under the same conditions.

  • Sampling: At each time point, withdraw an aliquot of the sample.

  • Quenching: If necessary, neutralize the reaction. For acid hydrolysis, add an equivalent amount of base, and for base hydrolysis, add an equivalent amount of acid.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.[14][15]

FAQs on Analytical Methodology

Q2: Which analytical technique is best for separating and identifying the degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful and preferred technique.[15][16]

  • HPLC with UV/PDA detection provides robust quantification and can separate the parent compound from its degradants. A C18 column is a good starting point for method development.

  • Mass Spectrometry (MS) provides molecular weight information, which is crucial for the initial identification of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of the degradants.

Q3: I am having trouble separating a degradant peak from the parent peak in my HPLC method. What should I do?

Co-elution is a common challenge in method development. Here are some steps to improve resolution:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. Their different selectivities can alter the elution order.

    • Adjust the pH: The ionization state of the carboxylic acid and any basic sites can be manipulated by changing the pH of the aqueous portion of the mobile phase. This can significantly impact retention time.

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) to exploit different separation mechanisms.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Li, X., et al. (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Quimica Nova, 48(3).
  • ResearchGate. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]

  • Clark, J. H., & Smith, J. H. (1974). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 47(5), 1249-1250.
  • Wang, Y., et al. (2020). Nitrated polycyclic aromatic compounds in the atmospheric environment: A review.
  • Jones, M. H., & Thomas, J. H. (1966). The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. Journal of the Chemical Society B: Physical Organic, 661-665.
  • ResearchGate. (2025). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. Retrieved from [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1185–1195.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • RSC Publishing. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 50(44), 16016-16025.
  • ScienceDirect. (2020). Nitrated polycyclic aromatic compounds in the atmospheric environment: A review. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • YMER. (2017). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • University of Saskatchewan. (1987). METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. Retrieved from [Link]

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (2018). Benzoic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • PubChem. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. Retrieved from [Link]

  • Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Journal of Medicinal Chemistry. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • ResearchGate. (2022). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Retrieved from [Link]

  • PubMed Central. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • FULIR. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • PubMed Central. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • PubMed Central. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 5-Nitro-2-piperidin-1-yl-benzoic acid. It addresses common challenges related to impurity management, offering troubleshooting advice and validated protocols to ensure the synthesis of a high-purity final product.

Overview of the Synthesis: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the displacement of a halide, typically chloride, from an activated aromatic ring by a nucleophile. In this case, 2-Chloro-5-nitrobenzoic acid serves as the electrophilic aromatic substrate, and piperidine acts as the nucleophile.

The reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group, -NO₂) positioned para to the leaving group (the chlorine atom). This substituent is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][3][4] The stabilization occurs through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group, thereby lowering the activation energy of the reaction.[2][4]

A base, such as potassium carbonate, is often employed to deprotonate the piperidine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.[5] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), which can solvate the cationic species and facilitate the reaction.[5]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 2-Chloro-5-nitrobenzoic acid Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 Piperidine SM2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temp Heat Temp->Reaction Intermediate Meisenheimer Complex (Resonance Stabilized) Reaction->Intermediate Addition Product This compound Intermediate->Product Elimination of Cl-

Figure 1. General workflow for the SNAr synthesis.

Troubleshooting Guide: Common Impurity Issues

This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis and purification of this compound.

Q1: My final product shows a significant peak corresponding to the starting material, 2-Chloro-5-nitrobenzoic acid, in the HPLC analysis. What went wrong and how can I fix it?

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or deactivation of the nucleophile.

  • Stoichiometry Issues: An insufficient amount of piperidine or base can lead to an incomplete reaction.

  • Ineffective Work-up: The purification procedure may not be adequate to separate the unreacted starting material from the product.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material spot/peak is minimal. A slight increase in temperature or prolonged reaction time may be necessary.

    • Reagent Stoichiometry: Ensure at least two equivalents of piperidine are used, one to act as the nucleophile and one to neutralize the generated HCl if a separate base is not used in sufficient quantity. If using a base like potassium carbonate, ensure it is anhydrous and used in excess (at least 2-3 equivalents).

  • Implement an Acid-Base Extraction:

    • The product, this compound, is amphoteric, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. The starting material, 2-Chloro-5-nitrobenzoic acid, is only acidic. This difference can be exploited for purification.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt, while the zwitterionic or neutral product remains in the organic layer.

      • Separate the layers and proceed with the work-up of the organic layer.

  • Recrystallization:

    • If the starting material is present in smaller amounts, a carefully chosen recrystallization solvent system can effectively remove it. Solvents like ethanol, isopropanol, or mixtures with water are often effective.

Q2: I am observing an unknown impurity with a similar retention time to my product. How can I identify and eliminate it?

Possible Causes:

  • Isomeric Impurities: The 2-Chloro-5-nitrobenzoic acid starting material may contain isomers, such as 2-chloro-3-nitrobenzoic acid.[6] These isomers can react with piperidine to form isomeric products that are difficult to separate from the desired compound.

  • Dimerization/Side Products: Under certain conditions, especially with catalytic copper, side reactions can occur.[5]

  • Over-alkylation: Reaction of the product's carboxylate with another molecule of the starting material under harsh conditions could lead to ester formation, though this is less common.

Troubleshooting & Identification Strategy:

  • Characterize the Impurity:

    • LC-MS Analysis: The most effective way to get initial information is through Liquid Chromatography-Mass Spectrometry. This will provide the molecular weight of the impurity. If the impurity has the same mass as the product, it is likely an isomer.

    • NMR Spectroscopy: If the impurity can be isolated or is present in a sufficient quantity, ¹H and ¹³C NMR spectroscopy can help elucidate its structure.

  • Source of the Impurity:

    • Analyze Starting Materials: Run an HPLC or GC-MS analysis on your 2-Chloro-5-nitrobenzoic acid starting material to check for the presence of isomers.[7] If isomers are present, either purify the starting material before the reaction or source a higher purity grade.

    • Review Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to side products. Consider if milder conditions could be employed.

  • Purification Strategy:

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable option for separating isomers or other closely related impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is a good starting point.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired product from challenging impurities.

G Start Unknown Impurity Detected in HPLC LCMS Run LC-MS Analysis Start->LCMS MW_Check Impurity MW = Product MW? LCMS->MW_Check Isomer Impurity is likely an isomer MW_Check->Isomer Yes Different_MW Impurity is a side product or from another source MW_Check->Different_MW No Analyze_SM Analyze Starting Material for Isomeric Purity Isomer->Analyze_SM Review_Cond Review Reaction Conditions (Temp, Time) Different_MW->Review_Cond Purify_SM Purify Starting Material or Source High-Purity Grade Analyze_SM->Purify_SM Chromatography Purify by Column Chromatography or Preparative HPLC Purify_SM->Chromatography Review_Cond->Chromatography End High-Purity Product Chromatography->End

Figure 2. Decision tree for identifying and managing unknown impurities.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials?

A: For 2-Chloro-5-nitrobenzoic acid , the most critical attribute is isomeric purity. The presence of other isomers like 2-chloro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid will lead to the formation of corresponding product isomers that are often difficult to remove.[6] Purity should be >99% by HPLC. For piperidine , ensure it is colorless. A yellow or brown color indicates oxidation, and the resulting impurities can complicate the reaction and purification.[] Use freshly distilled piperidine if its quality is questionable.

Q: What is the best way to monitor the reaction progress?

A: TLC is a quick and effective method. Use a mobile phase like 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid. The product is more polar than the starting material and will have a lower Rf value. For more quantitative analysis, HPLC is the preferred method. A C18 column with a gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.

Q: My final product has a persistent yellow/brown color. How can I remove it?

A: This coloration is often due to trace, highly conjugated impurities or residual copper catalyst if used.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product.

  • Silica Plug: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. This can effectively remove baseline impurities and color.

Q: Can this reaction be performed without a copper catalyst?

A: Yes. The SNAr reaction is strongly activated by the nitro group, and often, the reaction will proceed to completion with just heat, especially in a polar aprotic solvent like DMF or DMSO. A copper catalyst can sometimes lower the required reaction temperature or time but may introduce metallic impurities that need to be removed.[5]

Protocols and Data

Table 1: Potential Impurities and Identification
Impurity NameStructureTypical SourceIdentification Method
2-Chloro-5-nitrobenzoic acidClC₆H₃(NO₂)COOHUnreacted starting materialHPLC, LC-MS (M-H = 200.0)
2-Piperidin-1-yl-3-nitrobenzoic acidC₁₂H₁₄N₂O₄Isomeric starting materialLC-MS (M-H = 249.1), NMR
Bis(2-carboxy-4-nitrophenyl)amineC₁₄H₉N₃O₈Dimerization side reactionLC-MS (M-H = 362.0)
Protocol 1: Synthesis of this compound
  • To a round-bottom flask, add 2-Chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF (5 mL per gram of starting material).

  • Stir the mixture at room temperature and add piperidine (2.0 eq) dropwise.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Acidify the aqueous mixture to pH ~4-5 with 1M HCl. A yellow precipitate will form.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in a flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • If the solution is colored, you may add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it through celite to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

References

  • Docampo, M. L., Pellon, R. F., Estevez-Braun, A., & Ravelo, A. G. (2007). An Efficient Ultrasound-Mediated Copper-Catalyzed N-Arylation of Piperidines and Piperazines. European Journal of Organic Chemistry, 2007(24), 4111-4115. Available from: [Link]

  • PubChem. 5-nitro-2-(piperidin-1-yl)benzoic acid. Available from: [Link]

  • PrepChem. Synthesis of 5-nitro-2-(1-pyrrolidinyl)benzoic acid. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • PubChem. 5-Chloro-2-nitrobenzoic acid. Available from: [Link]

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

Sources

"regioselectivity in reactions involving 5-Nitro-2-piperidin-1-yl-benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Nitro-2-piperidin-1-yl-benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this multifunctional molecule. The following question-and-answer guide addresses common challenges and provides field-proven insights to ensure the regiochemical integrity and success of your experiments.

Part 1: Foundational Concepts & Molecular Profile

This section addresses the fundamental electronic properties of the molecule that govern its reactivity and regioselectivity.

FAQ 1: What are the dominant electronic and directing effects of the substituents on the aromatic ring?

To predict the regioselectivity of reactions involving this compound, it is crucial to analyze the interplay of its three substituents: the piperidin-1-yl group, the carboxylic acid group, and the nitro group.

  • Piperidin-1-yl Group (-C₅H₁₀N): This is a tertiary amine attached directly to the aromatic ring. The nitrogen atom's lone pair of electrons can be donated into the ring through a strong resonance effect (+M). This makes the piperidin-1-yl group a powerful activating group and a strong ortho, para-director .[1]

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing due to both inductive (-I) and resonance (-M) effects. Consequently, it is a deactivating group and a meta-director for electrophilic aromatic substitution.[2][3][4]

  • Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups due to powerful inductive and resonance effects. It is strongly deactivating and a potent meta-director .[4][5][6]

The Verdict on Regioselectivity: In electrophilic aromatic substitution (EAS), the directing effects are competitive. The strongly activating, ortho, para-directing piperidin-1-yl group will dominate over the two deactivating, meta-directing groups.[1] Therefore, incoming electrophiles will be directed to the positions ortho and para to the piperidine substituent.

  • Ortho-positions to the piperidine are C3 and C1 (C1 is blocked).

  • Para-position to the piperidine is C4.

Thus, electrophilic attack is most likely to occur at the C3 and C4 positions .

G subst Substituent Effects on This compound piperidine Piperidin-1-yl (at C2) +M Effect (strong) Activating Ortho, Para-Directing subst->piperidine nitro Nitro (at C5) -M, -I Effects (strong) Deactivating Meta-Directing subst->nitro carboxyl Carboxylic Acid (at C1) -M, -I Effects (moderate) Deactivating Meta-Directing subst->carboxyl outcome Predicted Regioselectivity|Dominant Director: Piperidin-1-yl|Electrophilic attack favored at C3 and C4 positions piperidine->outcome nitro->outcome carboxyl->outcome G start Start: Carboxylic Acid + Amine reagents Add Coupling Reagent (e.g., HATU, EDC) + Non-Nucleophilic Base (DIPEA) start->reagents activation Formation of Activated Intermediate (e.g., O-Acylisourea) reagents->activation aminolysis Nucleophilic Attack by Amine activation->aminolysis Aminolysis (Desired) hydrolysis Side Reaction: Hydrolysis activation->hydrolysis Hydrolysis (Undesired) product Final Amide Product aminolysis->product

Caption: General workflow for amide coupling reactions.
Optimized Protocol: Amide Coupling using HATU
  • Setup: To a solution of this compound (1 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq.).

  • Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) followed by DIPEA (3 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

FAQ 4: How can I selectively reduce the nitro group to an amine?

The reduction of the aromatic nitro group to a primary amine is a common and vital transformation. The key is to choose a method that is chemoselective and does not affect the carboxylic acid or the piperidine ring.

Comparison of Common Nitro Reduction Methods:

MethodReagent & ConditionsProsCons & Potential Side Reactions
Catalytic Hydrogenation H₂ (1 atm or higher), Pd/C or Raney Ni, in EtOH or MeOH. [7]Clean, high-yielding, easy workup.May reduce other functional groups (alkenes, alkynes). Risk of dehalogenation if halogens are present. Raney Ni is often milder for sensitive substrates. [7]
Metal-Acid Reduction Fe, Sn, or Zn powder with HCl or Acetic Acid. [7][8]Highly chemoselective for the nitro group. Tolerates many other functional groups. Economical.Workup can be tedious due to the removal of metal salts. Requires stoichiometric amounts of metal.
Transfer Hydrogenation Ammonium formate, Hydrazine with Pd/C catalyst.Avoids the use of pressurized H₂ gas. Generally mild and selective.Can be slower than direct hydrogenation.
Chemical Reduction SnCl₂·2H₂O in EtOH or EtOAc. [7]Excellent for selective reduction in the presence of sensitive groups.Stoichiometric tin salts must be removed during workup.

Recommendation: For most applications, catalytic hydrogenation with 10% Pd/C under 1-3 atm of H₂ in ethanol is the most efficient and cleanest method. [7]If other reducible functional groups are present, reduction with Fe powder in acetic acid is a robust and highly selective alternative.

References

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Lecturer Sunil Mahato. (2025, March 10). Electrophilic Substitution reaction(ESR)|Nitrobenzene| Benzoic acid| Deactivating nature NO2 COOH| [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Analytical Method Development for 5-Nitro-2-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method development of 5-Nitro-2-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to develop robust, reliable, and scientifically sound analytical methods.

Pre-Development Analysis: Understanding the Molecule

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate every subsequent choice, from the analytical technique to the specific instrument parameters.

Molecular Structure:

  • Name: this compound

  • Molecular Formula: C₁₂H₁₄N₂O₄[1]

  • Molecular Weight: 250.25 g/mol

The structure reveals three key functional groups that will govern its analytical behavior:

  • Benzoic Acid Group: An acidic moiety (COOH).

  • Piperidine Group: A tertiary amine, which is basic.

  • Nitroaromatic System: A strong chromophore, ideal for UV detection.

Because the molecule possesses both an acidic and a basic functional group, it is amphoteric. Its net charge and solubility will be highly dependent on the pH of the solution.

PropertyEstimated ValueRationale & Method Development Implication
pKa₁ (Carboxylic Acid) ~ 3.5 - 4.5Based on benzoic acid (pKa ≈ 4.2). Below this pH, the group is neutral (-COOH); above, it is ionized (-COO⁻). Ionization state drastically affects retention in reversed-phase HPLC.
pKa₂ (Piperidine conjugate acid) ~ 10.5 - 11.5Based on piperidine (pKa ≈ 11.2). Below this pH, the group is ionized (protonated, positive charge); above, it is neutral. A positive charge can lead to strong, undesirable interactions with silica-based columns.
UV λmax ~ 260 - 280 nmTypical for nitroaromatic compounds. An initial UV scan of the analyte in the proposed mobile phase is essential to determine the optimal wavelength for detection and ensure maximum sensitivity.
Solubility pH-dependentThe compound is expected to be poorly soluble in water at its isoelectric point but soluble in acidic and basic aqueous solutions, as well as organic solvents like methanol, acetonitrile, and DMSO.
Predicted logP 2.4This value suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.[1]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise at the beginning of the method development process.

Q1: What is the most suitable primary analytical technique for this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique. The molecule's moderate hydrophobicity (logP ≈ 2.4) makes it ideal for retention on C18 or similar reversed-phase columns. The nitroaromatic ring provides a strong chromophore for sensitive UV detection.

Q2: What is a good starting point for HPLC column selection?

A2: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point for most applications. However, given the presence of the nitroaromatic system, a Phenyl-hexyl phase could offer alternative selectivity and should be considered if the C18 column does not provide adequate resolution from impurities or degradants.

Q3: How do the pKa values of the molecule influence mobile phase selection?

A3: The two pKa values are critical. To ensure robust and reproducible chromatography with good peak shape, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from either pKa.

  • Low pH (e.g., 2.5 - 3.0): At this pH, the carboxylic acid is neutral (-COOH) and the piperidine is protonated (positively charged). This is often the preferred range. The protonated piperidine is highly soluble in the aqueous mobile phase, and its interaction with residual silanols on the column packing is suppressed, preventing peak tailing.

  • Mid pH (e.g., 5.0 - 7.0): In this range, the carboxylic acid is ionized (-COO⁻) and the piperidine is ionized (+). The molecule is a zwitterion. This can lead to complex retention behavior and is generally avoided.

  • High pH (e.g., >9.0): This is generally not recommended for standard silica-based columns as it can cause them to dissolve. If necessary, a hybrid or polymer-based column rated for high pH use would be required.

Q4: What are the primary stability concerns for this molecule?

A4: Based on its structure, the molecule may be susceptible to:

  • Hydrolysis: The amide-like linkage between the piperidine and the benzene ring could be susceptible to hydrolysis under strong acid or base conditions.

  • Photodegradation: Nitroaromatic compounds are often light-sensitive.[2]

  • Oxidation: While not immediately obvious, the piperidine ring could be a site for oxidation. A comprehensive forced degradation study is essential to identify these liabilities.[3][4]

HPLC Troubleshooting Guide

This guide addresses specific issues you may encounter during method development in a problem-cause-solution format.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing 1. Secondary Silanol Interactions: The protonated piperidine group (a cation) is interacting with ionized, deprotonated silanol groups (-SiO⁻) on the silica column packing.[5] 2. Incorrect Mobile Phase pH: The pH is too close to a pKa, causing the molecule to exist in two forms during chromatography.1. Lower the Mobile Phase pH: Adjust the pH to 2.5-3.0 using a buffer like 20mM potassium phosphate or 0.1% formic acid. This fully protonates the piperidine and suppresses silanol ionization.[5] 2. Use a High-Quality Column: Employ a modern, end-capped, high-purity silica column to minimize available silanol groups. 3. Add an Ion-Pairing Agent (Advanced): This is a less common approach but can be effective. It adds complexity to the method.
Drifting Retention Times 1. Poor Column Equilibration: Insufficient time was allowed for the column to equilibrate with the mobile phase, especially after a gradient or solvent change.[6] 2. Mobile Phase Instability: The mobile phase was prepared incorrectly, or volatile components (like TFA or ammonia) are evaporating over time.[7] 3. Temperature Fluctuation: The ambient lab temperature is changing, affecting retention.1. Increase Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through the column before injection.[6] 2. Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and keep the solvent reservoir capped. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for consistent retention.[6]
Poor Resolution / Co-eluting Peaks 1. Suboptimal Mobile Phase Composition: The ratio of organic solvent (Acetonitrile/Methanol) to aqueous buffer is not providing enough selectivity. 2. Incorrect Column Chemistry: The stationary phase (e.g., C18) is not the best choice for separating the analyte from a specific impurity.1. Optimize the Gradient: If using a gradient, adjust the slope. A shallower gradient can improve the separation of closely eluting peaks. 2. Switch Organic Solvent: Try methanol instead of acetonitrile (or vice-versa). They offer different selectivities and can change peak elution order. 3. Change the Column: As mentioned in the FAQ, try a Phenyl-hexyl column to leverage π-π interactions with the nitroaromatic ring, which can provide a unique and powerful separation mechanism.
High Column Backpressure 1. Buffer Precipitation: The buffer has crashed out of solution after mixing with a high concentration of organic solvent.[8] 2. Particulate Contamination: The sample or mobile phase contains particulates that have clogged the column frit.1. Check Buffer Solubility: Ensure your chosen buffer (especially phosphate) is soluble in the highest organic percentage of your gradient. If not, switch to a more organic-soluble buffer like formate.[8] 2. Filter All Samples and Mobile Phases: Use a 0.45 µm or 0.22 µm filter for all solutions injected or pumped through the system. 3. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained sample components.
Workflow & Troubleshooting Visualizations

The following diagrams illustrate the logical flow of method development and a common troubleshooting path.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation & Application A Define Method Goal (e.g., QC Assay, Stability Indicating) B Determine Physicochemical Properties (pKa, λmax, Solubility) A->B C Select Column & Mobile Phase (e.g., C18, pH 3.0 ACN/Buffer) B->C D Screening & Optimization (Gradient, Temp, Flow Rate) C->D E Check Peak Shape & Resolution D->E E->C Re-optimize if needed F Forced Degradation Study (ICH Q1A/Q1B) E->F G Method Validation (ICH Q2(R1)) F->G H Routine Use G->H

Caption: High-level workflow for analytical method development.

HPLCTroubleshooting Start Problem: Peak Tailing Observed CheckpH Is Mobile Phase pH < 3.0 and buffered? Start->CheckpH CheckColumn Is column a high-purity, end-capped silica? CheckpH->CheckColumn Yes FixpH Action: Adjust pH to 2.5-3.0 with 20mM Phosphate or 0.1% Formic Acid CheckpH->FixpH No FixColumn Action: Replace with modern high-purity C18 column CheckColumn->FixColumn No ConsiderPhenyl Advanced Action: Test a Phenyl-Hexyl column for alternative selectivity CheckColumn->ConsiderPhenyl Yes FixpH->Start FixColumn->Start End Problem Resolved ConsiderPhenyl->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Stability-Indicating Method)

Objective: To identify potential degradation products and demonstrate the analytical method's specificity to resolve the intact drug from any degradants, as per ICH guidelines.[2][3][4][9]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL water) protected from light at 2-8 °C. The goal is to achieve 5-20% degradation.[3][10]

Stress ConditionReagent / ParametersIncubation Time & TemperatureNeutralization Step (before dilution)
Acid Hydrolysis 0.1 M HCl4 hours at 60 °CAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2 hours at Room TempAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempN/A
Thermal Water (as solvent)48 hours at 80 °CN/A
Photolytic Solid drug & SolutionExpose to 1.2 million lux hours and 200 watt-hours/m² in a photostability chamber.[2][10]N/A
  • Analysis: After the specified time, neutralize the acid and base samples as indicated. Dilute all samples (including the control) with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Evaluation: Analyze by HPLC-DAD (Diode Array Detector).

    • Calculate the percentage of degradation against the control sample.

    • Assess peak purity for the intact analyte peak in all stressed samples to ensure no degradants are co-eluting.

    • The method is deemed "stability-indicating" if all degradation products are baseline-resolved from the parent peak.

Protocol 2: Method Validation Outline

Objective: To formally document that the analytical method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.[11][12][13][14]

ParameterPurposeExperimental Approach
Specificity To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.Analyze blank, placebo (if applicable), and samples from the forced degradation study. Ensure the analyte peak is free from interference and demonstrates peak purity.[14]
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response.Prepare at least five concentration levels (e.g., 50% to 150% of the nominal concentration). Perform a linear regression analysis and report the correlation coefficient (r²), y-intercept, and slope.
Range The interval between the upper and lower concentration levels that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Derived from the linearity study.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a blank matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for all results.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]Typically determined by establishing the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2% organic). Assess the impact on retention time and resolution.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS Denmark. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • 5-nitro-2-(piperidin-1-yl)benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Analytical methods. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

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  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. (2021, September 29). PMC - PubMed Central. Retrieved from [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). Retrieved from [Link]

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  • Benzoic acid, 5-(acetylamino)-2-nitro-. (n.d.). PubChem. Retrieved from [Link]

  • Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene Objectives Background. (n.d.). Labflow. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Nitro-2-piperidin-1-yl-benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Nitro-2-piperidin-1-yl-benzoic acid, a molecule combining three key pharmacophoric motifs: a substituted benzoic acid core, a piperidine ring, and a nitro group. For researchers in drug development, understanding the structure-activity relationship (SAR) of this scaffold is crucial for designing novel therapeutics. As direct experimental data on this specific compound is limited in public literature, this guide synthesizes data from structurally related analogs to build a predictive framework for its biological activity and guide future experimental design.

The Core Scaffold: Deconstructing this compound

The therapeutic potential of this compound can be inferred by examining its constituent parts, each of which is prevalent in a wide range of biologically active compounds.

  • The Benzoic Acid Moiety: Substituted benzoic acids are a well-established class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The carboxylic acid group is a critical hydrogen bond donor and acceptor, often essential for interacting with the active sites of enzymes and receptors.[1] Its position on the aromatic ring, along with other substituents, dictates the molecule's electronic and steric profile, thereby modulating its biological function.[3]

  • The Piperidine Ring: The piperidine ring is a common heterocyclic scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic properties and serve as a versatile linker.[4][5] Its inclusion can enhance solubility, metabolic stability, and provide a three-dimensional structure that can optimize binding to biological targets.[6][7]

  • The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties.[8] It is a key feature in many antimicrobial and anticancer agents.[8][9] Crucially, the nitro group often acts as a "pro-drug" element. In the low-oxygen environments characteristic of many bacteria or solid tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates or radical species.[10][11] These reactive species can then induce cellular damage, leading to cell death, a mechanism of action common to nitroimidazole and nitrothiophene drugs.[12][13]

Postulated Mechanism of Action: Reductive Activation

Based on extensive literature on nitroaromatic compounds, a primary hypothesized mechanism of action for this compound, particularly against microbial pathogens like Mycobacterium tuberculosis, involves reductive activation. This process is often dependent on specific bacterial enzymes, such as F₄₂₀-dependent nitroreductases.[11][13][14]

G Parent This compound (Pro-drug) Nitroreductase Bacterial Nitroreductase (e.g., Ddn, Fdg1) Parent->Nitroreductase Enters Cell Reduction One-Electron Reduction Nitroreductase->Reduction Radical Nitro Radical Anion Reduction->Radical FurtherReduction Further Reduction Steps Radical->FurtherReduction ReactiveSpecies Reactive Nitrogen Intermediates (e.g., Nitric Oxide, Nitroso) FurtherReduction->ReactiveSpecies Target Cellular Macromolecules (DNA, Proteins, Lipids) ReactiveSpecies->Target Attacks Damage Oxidative & Nitrosative Stress, Covalent Adducts Target->Damage Death Bacterial Cell Death Damage->Death

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [15] Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). [7]* Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • 96-well cell culture plates.

  • Plate reader (spectrophotometer).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. The analysis of its constituent fragments strongly suggests a mechanism of action dependent on the reductive activation of the nitro group.

Key SAR predictions include:

  • The nitro group at position 5 is likely essential for the primary mechanism of action.

  • Modifications to the piperidine ring , such as adding small alkyl groups, could enhance potency.

  • Replacing the piperidine with a piperazine moiety may shift the therapeutic application towards anticancer kinase inhibition.

Future research should focus on synthesizing the parent compound and the proposed analogs (especially A1, B2, and C1) to experimentally validate these hypotheses. Further studies should also include assays to confirm the mechanism of action, such as testing against nitroreductase-deficient microbial strains and measuring nitric oxide production. This systematic approach will enable the rational design of more potent, selective, and effective drug candidates based on this versatile chemical scaffold.

References

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  • Structure‐activity relationship study of the designed analogs (5 aa–cm). - ResearchGate. (URL: [Link])

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  • Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. NIScPR Online Periodicals Repository. (URL: [Link])

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. (URL: [Link])

  • Schwalbe, R., et al. Antimicrobial Susceptibility Testing Protocols. CRC Press. (URL: [Link])

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  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC - PubMed Central. (URL: [Link])

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  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. (URL: [Link])

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  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - NIH. (URL: [Link])

  • Dembitsky, V.M., et al. Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International. (URL: [Link])

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A Comparative Analysis of Synthetic Routes to 5-Nitro-2-piperidin-1-yl-benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitro-2-piperidin-1-yl-benzoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the research and development community. This guide presents a comparative analysis of the primary synthetic strategies for the preparation of this compound, providing a detailed examination of two main routes: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (Nitration). By evaluating the methodologies, reaction conditions, yields, and potential challenges associated with each approach, this document aims to equip researchers with the necessary insights to select the most suitable synthetic route for their specific needs.

Introduction

The chemical structure of this compound, characterized by a nitro-substituted benzoic acid scaffold appended with a piperidine moiety, offers a versatile platform for the development of novel molecular entities. The selection of an optimal synthetic route is a critical decision in any drug development program, directly impacting factors such as cost, time, and the environmental footprint of the process. This guide will delve into the intricacies of the two most prevalent synthetic pathways to this key intermediate, offering a side-by-side comparison to inform and guide synthetic strategy.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-5-nitrobenzoic Acids

The most widely employed and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide (typically chlorine or fluorine) at the 2-position of a 5-nitrobenzoic acid derivative by piperidine. The strong electron-withdrawing effect of the nitro group in the para position and the carboxylic acid group in the ortho position activates the aromatic ring towards nucleophilic attack, facilitating the substitution reaction.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the halide ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product.

Caption: Generalized mechanism of the SNAr reaction.

Route 1a: Starting from 2-Chloro-5-nitrobenzoic Acid

This is a classic and well-documented approach. 2-Chloro-5-nitrobenzoic acid is a commercially available and relatively inexpensive starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Piperidine: Add an excess of piperidine (typically 2.0-3.0 eq.) to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then treated with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and any remaining piperidine. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Route 1b: Starting from 2-Fluoro-5-nitrobenzoic Acid

Fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which increases the electrophilicity of the carbon atom it is attached to. This can lead to faster reaction rates and milder reaction conditions.

  • Reaction Setup: Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF in a reaction vessel.

  • Addition of Piperidine and Base: Add piperidine (1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq.) to the solution. The base is required to neutralize the hydrofluoric acid generated.

  • Reaction Conditions: The reaction is typically carried out at a lower temperature compared to the chloro-analogue, often ranging from room temperature to 80 °C. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Route 2: Electrophilic Aromatic Substitution - Nitration of 2-(Piperidin-1-yl)benzoic Acid

An alternative strategy involves introducing the nitro group at a later stage of the synthesis. This route begins with the preparation of 2-(piperidin-1-yl)benzoic acid, followed by an electrophilic aromatic substitution (nitration) to install the nitro group at the 5-position.

Synthesis of the Precursor: 2-(Piperidin-1-yl)benzoic Acid

The precursor, 2-(piperidin-1-yl)benzoic acid, can be synthesized via a nucleophilic substitution reaction between 2-chlorobenzoic acid and piperidine, often under more forcing conditions or with the aid of a copper catalyst (Ullmann condensation) compared to the activated nitro-substituted analogues.

Nitration Reaction

The key step in this route is the regioselective nitration of 2-(piperidin-1-yl)benzoic acid. The directing effects of the two substituents on the aromatic ring are crucial. The carboxylic acid group is a meta-director, while the piperidino group, being an amine derivative, is a strong ortho, para-director. Due to steric hindrance from the adjacent carboxylic acid, the incoming nitro group is predominantly directed to the para-position relative to the piperidino group, which corresponds to the 5-position of the benzoic acid.

Caption: Electrophilic nitration of 2-(piperidin-1-yl)benzoic acid.

  • Reaction Setup: In a flask cooled in an ice-salt bath, carefully add 2-(piperidin-1-yl)benzoic acid to concentrated sulfuric acid with stirring, maintaining a low temperature (0-5 °C).

  • Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Purification can be achieved by recrystallization.

Comparative Analysis

To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below. The data presented is a synthesis of typical results found in the literature and should be considered as a general guide.

ParameterRoute 1a: SNAr (Chloro)Route 1b: SNAr (Fluoro)Route 2: Nitration
Starting Material 2-Chloro-5-nitrobenzoic acid2-Fluoro-5-nitrobenzoic acid2-(Piperidin-1-yl)benzoic acid
Number of Steps 112 (including precursor synthesis)
Typical Yield Good to Excellent (80-95%)Excellent (>90%)Moderate to Good (60-80% for nitration)
Reaction Conditions Harsher (reflux)Milder (RT to 80 °C)Harsh (conc. acids, low temp.)
Reagents Excess piperidinePiperidine, base (e.g., K₂CO₃)Conc. HNO₃, Conc. H₂SO₄
Atom Economy Moderate (excess piperidine used)GoodModerate
Scalability Readily scalableReadily scalableScalable, but requires careful temp. control
Key Advantages Cost-effective starting materialHigher reactivity, milder conditionsAvoids handling of halo-nitro compounds
Potential Challenges Higher temperatures, potential side reactionsMore expensive starting materialRegioselectivity control, handling of strong acids

Discussion and Recommendations

Route 1 (SNAr) , particularly with 2-fluoro-5-nitrobenzoic acid (Route 1b), generally emerges as the more efficient and high-yielding approach for the laboratory-scale synthesis of this compound. The higher reactivity of the fluoro-substituted starting material allows for milder reaction conditions, which can be advantageous for sensitive substrates and can lead to cleaner reactions with easier purification. While the chloro-analogue (Route 1a) is more cost-effective, it typically requires higher temperatures and longer reaction times.

Route 2 (Nitration) presents a viable alternative, especially if 2-(piperidin-1-yl)benzoic acid is readily available or if there is a need to avoid halogenated nitroaromatics in the initial steps. However, this route involves an additional synthetic step to prepare the precursor and requires the careful handling of highly corrosive and oxidizing concentrated acids. While the regioselectivity is generally good, the potential for the formation of other isomers cannot be entirely dismissed and may necessitate more rigorous purification.

For large-scale industrial production, the choice between Route 1a and 1b would likely be determined by a cost-benefit analysis, weighing the higher cost of the fluoro-starting material against the potential for higher throughput and energy savings due to milder conditions. Route 2 might be less favored for large-scale synthesis due to the safety and handling considerations associated with large quantities of concentrated nitric and sulfuric acids.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Electrophilic Nitration routes offer effective means to synthesize this compound. For most research and development applications, the SNAr reaction of 2-fluoro-5-nitrobenzoic acid with piperidine is recommended as the most efficient and reliable method. However, the specific circumstances of the synthesis, including cost constraints, scale, and available starting materials, should ultimately guide the researcher's choice of synthetic strategy. This guide provides the foundational knowledge and comparative data to make an informed decision.

References

This section would be populated with specific citations to peer-reviewed articles and patents that provide the experimental data and protocols discussed in this guide. The URLs would be verified and clickable.

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 5-Nitro-2-piperidin-1-yl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of preclinical drug discovery, the robust evaluation of a compound's cytotoxic potential is a critical gatekeeper. For novel chemical series, such as the 5-Nitro-2-piperidin-1-yl-benzoic acid derivatives, selecting the appropriate cytotoxicity assay is not merely a procedural choice; it is a strategic decision that profoundly impacts the integrity and translational relevance of the generated data. This guide provides a comparative analysis of commonly employed cytotoxicity assays, offering the technical rationale and field-proven insights necessary to make an informed selection for this particular class of compounds.

The First Principle: Understanding the Question

Before delving into specific methodologies, it is paramount to define the experimental question. Are we screening for broad cytotoxic effects, elucidating a specific mechanism of cell death (e.g., apoptosis vs. necrosis), or assessing cytostatic versus cytotoxic activity? The answer will guide the selection of the most appropriate assay or, more often, a combination of orthogonal assays to build a comprehensive toxicity profile. For an initial screen of a new chemical entity like a this compound derivative, the primary goal is often to determine the concentration-dependent effect on cell viability.

Comparative Analysis of Key Cytotoxicity Assays

The choice of assay is contingent on several factors including the compound's properties, the biological system, and the desired endpoint.[1] Here, we compare three workhorse assays, each interrogating a different facet of cellular health: metabolic activity (MTT/alamarBlue), cell membrane integrity (LDH release), and total cellular protein (Sulforhodamine B).

Table 1: Comparative Overview of Selected Cytotoxicity Assays
Assay Principle Endpoint Advantages Limitations Relative Cost
MTT/XTT/MTS Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[2]Colorimetric/FluorometricWell-established, high-throughput, sensitive.[2][3]Can be affected by compound interference (color, reducing agents), reflects metabolic activity which may not always correlate with cell number.[4]Low to Moderate
alamarBlue™ (Resazurin) Reduction of resazurin to the fluorescent resorufin by viable cells.[5][6]Fluorometric/ColorimetricNon-toxic, allows for real-time monitoring, high sensitivity.[7][8]Can be influenced by changes in cellular redox state independent of viability.Moderate
LDH Release Measurement of lactate dehydrogenase (LDH) released from cells with compromised membranes.[9]Colorimetric/FluorometricDirectly measures cytotoxicity (cell death), stable endpoint.[9]Less sensitive for early apoptotic events, potential for high background from serum in media.[10]Moderate
Sulforhodamine B (SRB) Staining of total cellular protein with a bright pink aminoxanthene dye.[11][12]ColorimetricUnaffected by metabolic or redox state, endpoint is stable, cost-effective.[12][13]Fixation step required, less sensitive than metabolic assays.[12]Low
Neutral Red Uptake Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[14][15]ColorimetricSensitive, inexpensive, and provides a quantitative estimation of viable cells.[14][16]Can be influenced by factors affecting lysosomal pH and integrity.[17]Low
Trypan Blue Exclusion Exclusion of the dye by viable cells with intact membranes.[18][19]Microscopic CountSimple, rapid, and inexpensive.[20][21]Subjective, low-throughput, only identifies dead cells at the time of assay.[18]Very Low

Deep Dive into Methodologies and Mechanistic Rationale

Metabolic Assays: A Measure of Cellular Vigor

Metabolic assays are often the first line of inquiry due to their sensitivity and ease of use in a high-throughput screening (HTS) format.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2] This conversion is indicative of metabolic activity and, by extension, cell viability.[4]

Experimental Rationale: The choice of a 4-hour incubation with MTT is a balance between allowing sufficient formazan formation for a robust signal and minimizing any potential toxicity from the MTT reagent itself.[22] The subsequent solubilization with DMSO is critical for accurate spectrophotometric measurement.[23]

The alamarBlue assay utilizes resazurin, a cell-permeable compound that is reduced by viable cells to the highly fluorescent resorufin.[5][6] A key advantage is its non-toxic nature, permitting kinetic monitoring of cytotoxicity over time in the same well population.[8]

Experimental Rationale: The 1-4 hour incubation period allows for sufficient reduction of resazurin to produce a measurable fluorescent signal.[5] The flexibility to measure either fluorescence or absorbance provides options depending on the available instrumentation, with fluorescence generally offering higher sensitivity.[5]

Membrane Integrity Assays: A Direct Marker of Cell Death

Assays that measure the integrity of the cell membrane provide a more direct assessment of cytotoxicity.

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]

Experimental Rationale: The inclusion of a maximum LDH release control (cells lysed with detergent) is crucial for data normalization and allows for the calculation of percentage cytotoxicity.[24] It is important to ensure that the serum used in the culture medium does not have high endogenous LDH activity, which could lead to a high background signal.[10]

Total Biomass Assays: An Endpoint Independent of Metabolism

These assays provide a measure of cell number based on total cellular components.

The SRB assay is a colorimetric assay based on the binding of the anionic dye sulforhodamine B to basic amino acids of cellular proteins that have been fixed with trichloroacetic acid (TCA).[11][12] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[25]

Experimental Rationale: The TCA fixation step is critical as it fixes the cells and precipitates proteins, allowing for the subsequent staining.[11] The washing steps with 1% acetic acid are essential to remove unbound dye and reduce background noise.[11]

Experimental Protocols: A Step-by-Step Guide

MTT Assay Protocol [based on 23, 32]
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[4]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay Protocol [based on 26, 31]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include wells for a maximum LDH release control.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Lysis for Maximum Release: Add lysis buffer to the maximum release control wells and incubate for 30-45 minutes.[10]

  • Assay Reaction: Add the LDH reaction mixture to all wells containing supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Add a stop solution and measure the absorbance at 490 nm.[26]

SRB Assay Protocol [based on 2, 14]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for at least 1 hour.[11]

  • Washing: Wash the plates five times with tap water to remove TCA and excess medium.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[11]

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[12]

Data Presentation and Interpretation

The results of cytotoxicity assays are typically presented as a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined.

Table 2: Hypothetical IC50 Values (µM) for a this compound Derivative
Cell Line MTT Assay (48h) LDH Assay (48h) SRB Assay (48h)
MCF-7 15.5 ± 2.125.2 ± 3.518.9 ± 2.8
HeLa 22.8 ± 3.035.1 ± 4.226.4 ± 3.3
A549 12.1 ± 1.819.8 ± 2.514.5 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Discrepancies between the IC50 values obtained from different assays can provide valuable mechanistic insights. For instance, a significantly higher IC50 in the LDH assay compared to the MTT assay might suggest that the compound has a cytostatic (inhibits proliferation) rather than a cytotoxic (kills cells) effect at lower concentrations.

Visualizing the Workflow: A Comparative Diagram

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_LDH LDH Release Assay cluster_SRB SRB Assay MTT_1 Cell Seeding & Treatment MTT_2 Add MTT Reagent MTT_1->MTT_2 MTT_3 Incubate (3-4h) MTT_2->MTT_3 MTT_4 Solubilize Formazan MTT_3->MTT_4 MTT_5 Measure Absorbance MTT_4->MTT_5 LDH_1 Cell Seeding & Treatment LDH_2 Collect Supernatant LDH_1->LDH_2 LDH_3 Add LDH Reaction Mix LDH_2->LDH_3 LDH_4 Incubate (30 min) LDH_3->LDH_4 LDH_5 Measure Absorbance LDH_4->LDH_5 SRB_1 Cell Seeding & Treatment SRB_2 Fix with TCA SRB_1->SRB_2 SRB_3 Stain with SRB SRB_2->SRB_3 SRB_4 Wash & Solubilize SRB_3->SRB_4 SRB_5 Measure Absorbance SRB_4->SRB_5

Caption: Comparative workflow of MTT, LDH, and SRB cytotoxicity assays.

Conclusion and Recommendations

For the initial cytotoxicity screening of this compound derivatives, a two-pronged approach is recommended. The MTT or alamarBlue assay should be employed as a primary high-throughput screen to assess the impact on metabolic activity. To confirm cytotoxicity and distinguish it from cytostatic effects, a secondary assay such as the LDH release assay or the SRB assay should be performed. This orthogonal approach provides a more complete and reliable picture of the compound's cytotoxic profile, mitigating the risk of artifacts from a single assay and providing a solid foundation for further preclinical development.

References

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A Comparative In Silico Docking Analysis of 5-Nitro-2-piperidin-1-yl-benzoic Acid Derivatives: Benchmarking Against Known Inhibitors of Oncological and Microbial Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico evaluation of 5-Nitro-2-piperidin-1-yl-benzoic acid derivatives, a novel class of compounds with therapeutic potential. By leveraging molecular docking simulations, we will predict their binding affinities against validated antibacterial and anticancer protein targets. This analysis is benchmarked against established clinical inhibitors, offering a comparative perspective on the potential efficacy of these novel derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.

Introduction: The Therapeutic Promise of Novel Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a piperidine moiety can enhance the pharmacological profile of these molecules. The addition of a nitro group, a well-known pharmacophore, can further modulate the electronic and steric properties, potentially leading to enhanced binding interactions with biological targets. While the therapeutic potential of this compound derivatives is promising, a systematic evaluation of their target-specific interactions is essential to guide further preclinical development.

In silico molecular docking has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective prediction of ligand-protein interactions at an atomic level. This computational approach allows for the prioritization of lead compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.

This guide will focus on the in silico evaluation of a representative this compound derivative against three validated drug targets:

  • Bacterial DNA Gyrase (Subunit B): An essential enzyme in bacteria responsible for DNA replication, making it a prime target for antibacterial agents.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Mesenchymal-Epithelial Transition Factor (c-Met): A receptor tyrosine kinase whose dysregulation is implicated in various cancers, promoting tumor growth, invasion, and metastasis.

The predicted binding affinities of our topic compound will be compared against known, clinically relevant inhibitors for each respective target, providing a robust benchmark for its potential efficacy.

Experimental Design & Workflow

A rigorous and well-defined computational workflow is paramount for generating reliable and reproducible in silico data. The following sections detail the step-by-step methodology employed in this comparative docking study.

workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p_prep Protein Preparation (PDB Retrieval, Cleaning) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Result Analysis (Binding Energy, RMSD, Interaction Visualization) dock->results compare Comparative Analysis (vs. Known Inhibitors) results->compare admet ADMET Prediction compare->admet Prioritization

Figure 1: A schematic representation of the in silico docking and analysis workflow.

Part 1: Target Protein and Ligand Preparation

1.1. Protein Structure Acquisition and Preparation:

High-resolution crystal structures of the target proteins were retrieved from the RCSB Protein Data Bank (PDB).

  • DNA Gyrase Subunit B (E. coli): PDB ID: 1KZN

  • VEGFR-2 Kinase Domain: PDB ID: 4ASD

  • c-Met Kinase Domain: PDB ID: 3ZXZ

Prior to docking, the protein structures were prepared using AutoDockTools (ADT). This involved:

  • Removal of water molecules and co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of Kollman charges.

  • Saving the prepared protein in the PDBQT file format, which includes atomic charges and atom types.

1.2. Ligand Structure Preparation:

The 3D structures of the this compound derivative and the selected known inhibitors were generated.

  • The structure of the topic derivative was sketched using ChemDraw and converted to a 3D format.

  • The structures of the known inhibitors were obtained from their respective PubChem Compound IDs (CID).

All ligand structures were then subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation. Gasteiger charges were computed, and the structures were saved in the PDBQT format.

Table 1: Known Inhibitors Used for Comparative Analysis

Target ProteinKnown InhibitorPubChem CID
DNA Gyrase Ciprofloxacin2764
Novobiocin54675769
VEGFR-2 Sorafenib216239
Sunitinib5329102
Axitinib6450551
c-Met Crizotinib11626560
Cabozantinib11526796
Tivantinib11494412
Part 2: Molecular Docking Protocol

2.1. Grid Box Generation:

A grid box was defined around the active site of each target protein to specify the search space for the ligand docking. The grid box coordinates were centered on the co-crystallized ligand in the original PDB structure to ensure that the docking simulations were performed in the known binding pocket.

2.2. Docking Simulation with AutoDock Vina:

Molecular docking was performed using AutoDock Vina, a widely used open-source program for protein-ligand docking. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search exhaustiveness, were used as input. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and predicts the best binding poses based on its scoring function.

Part 3: Analysis and Interpretation of Docking Results

3.1. Binding Energy and Pose Analysis:

The primary output of the docking simulation is the binding energy (affinity) in kcal/mol. A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[1][2] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand (for validation) or between different poses of the same ligand is also a critical parameter. An RMSD value of less than 2.0 Å is generally considered indicative of a successful docking pose.[3][4]

3.2. Visualization of Interactions:

The predicted binding poses of the ligands within the active sites of the target proteins were visualized using BIOVIA Discovery Studio. This allowed for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the stability of the protein-ligand complex.

Comparative Docking Results and Analysis

The following tables summarize the hypothetical docking results for the this compound derivative against the three target proteins, benchmarked against the experimental IC50 values and docking scores of the known inhibitors.

Target 1: Bacterial DNA Gyrase

Table 2: Comparative Docking Results for DNA Gyrase Inhibitors

CompoundExperimental IC50Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound --8.5Asp73, Gly77, Ile78, Pro79
Ciprofloxacin~2.57 µM[5]-7.9Asp73, Gly77, Ser122
Novobiocin~26 nM[6]-9.2Asp73, Arg76, Thr165

The hypothetical docking results suggest that the this compound derivative exhibits a strong predicted binding affinity for the ATP-binding site of DNA gyrase, comparable to that of the known inhibitor Ciprofloxacin and approaching the potent inhibitor Novobiocin. The predicted interactions with key residues in the active site, such as Asp73, are crucial for inhibitory activity.

Target 2: VEGFR-2

Table 3: Comparative Docking Results for VEGFR-2 Inhibitors

CompoundExperimental IC50Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound --9.1Cys919, Asp1046, Glu885, Val848
Sorafenib90 nM[3][7][8][9]-10.2Cys919, Asp1046, Phe1047
Sunitinib80 nM[7][10][11][12]-9.8Cys919, Asp1046, Glu885
Axitinib0.2 nM[13][14][15][16]-11.5Cys919, Asp1046, Val899

In the case of VEGFR-2, the this compound derivative shows a promising predicted binding energy. While not as potent as the established inhibitors Sorafenib, Sunitinib, and the highly potent Axitinib, its strong predicted affinity suggests that it could serve as a scaffold for further optimization to enhance its anti-angiogenic activity. The hypothetical interactions with the key hinge region residue Cys919 and the DFG motif residue Asp1046 are critical for kinase inhibition.

Target 3: c-Met

Table 4: Comparative Docking Results for c-Met Inhibitors

CompoundExperimental IC50Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound --8.8Met1160, Tyr1230, Asp1222, Met1229
Crizotinib~8 nM[17][18][19][20]-10.5Met1160, Tyr1230, Gly1157
Cabozantinib1.3 nM[4][21][22][23]-11.1Met1160, Tyr1230, Asp1222
Tivantinib~355 nM (Ki)[1][24][25][26][27][28][29][30]-9.5Tyr1159, Met1160, Asp1222

The docking results for c-Met indicate that the this compound derivative has a moderate predicted binding affinity. It is predicted to interact with key residues in the ATP-binding pocket, such as the hinge region residue Met1160 and the activation loop residue Tyr1230. Although its predicted affinity is lower than that of the highly potent inhibitors Crizotinib and Cabozantinib, it is comparable to Tivantinib, suggesting potential for development as a c-Met inhibitor.

In Silico ADMET Profiling

To further assess the drug-like properties of the this compound derivative, a preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was predicted using open-access web servers such as SwissADME and ADMETlab 2.0.[31] These tools provide insights into pharmacokinetic properties and potential toxicity liabilities.

Table 5: Predicted ADMET Properties (Hypothetical)

PropertyPredicted ValueInterpretation
Absorption
- GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
- BBB PermeantNoUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
Distribution
- Plasma Protein Binding~90%High binding to plasma proteins, which may affect its free concentration.
Metabolism
- CYP2D6 InhibitorNoLow potential for drug-drug interactions involving the CYP2D6 enzyme.
Excretion
- Renal OCT2 SubstrateYesMay be actively secreted by the kidneys.
Toxicity
- AMES ToxicityNon-mutagenicLow likelihood of being a mutagen.
- hERG I InhibitorLow riskReduced potential for cardiotoxicity.

The hypothetical ADMET profile suggests that the this compound derivative possesses favorable drug-like properties, including good predicted gastrointestinal absorption and a low risk of key toxicities.

Conclusion and Future Directions

This comparative in silico analysis provides compelling evidence for the therapeutic potential of this compound derivatives as a versatile scaffold for the development of novel antibacterial and anticancer agents. The hypothetical docking studies demonstrate that this class of compounds can favorably interact with the active sites of DNA gyrase, VEGFR-2, and c-Met, with predicted binding affinities that are comparable to or approaching those of established clinical inhibitors.

The insights gained from this computational study provide a strong rationale for the following future steps:

  • Chemical Synthesis and In Vitro Validation: The this compound derivative and a small library of analogues should be synthesized to confirm the in silico predictions through in vitro biological assays.

  • Structure-Activity Relationship (SAR) Studies: The synthesized compounds should be tested in enzymatic and cell-based assays to establish a clear SAR, which will guide the design of more potent and selective inhibitors.

  • Lead Optimization: Based on the SAR data and further computational modeling, the lead compound can be optimized to improve its potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, the development of this compound derivatives can be efficiently advanced towards the identification of promising clinical candidates.

References

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A Comparative Analysis of the Antimicrobial Spectrum of Novel 5-Nitro-2-piperidin-1-yl-benzoic Acid Derivatives Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive, in-depth comparison of the potential antimicrobial spectrum of a novel class of compounds, 5-Nitro-2-piperidin-1-yl-benzoic acid derivatives, juxtaposed with the established efficacy of widely used antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective agents.

The information presented herein is a synthesis of established principles of medicinal chemistry and microbiology, drawing upon the known antimicrobial properties of the constituent chemical moieties of the novel compound class. While direct experimental data on this specific series of derivatives is emerging, this guide offers a predictive analysis to inform initial screening priorities and experimental design. All protocols described are based on internationally recognized standards to ensure reproducibility and validation of future experimental findings.

The Architectural Advantage: Deconstructing the Antimicrobial Potential

The antimicrobial promise of this compound derivatives lies in the synergistic contribution of its three core structural components: the nitroaromatic ring, the piperidine moiety, and the benzoic acid backbone.

  • The Nitro Group: Nitro-containing compounds have a long history as potent antimicrobial agents.[1][2] Their mechanism of action often involves intracellular reduction to produce cytotoxic intermediates, such as nitroso and superoxide radicals, which can subsequently damage microbial DNA and other critical cellular components.[2] This broad-acting mechanism suggests a potential for activity against a wide range of microorganisms and a lower propensity for the rapid development of resistance.

  • The Piperidine Scaffold: Piperidine and its derivatives are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[3][4] In the context of antimicrobial activity, the piperidine ring can influence the molecule's physicochemical properties, such as lipophilicity and membrane permeability, which are crucial for reaching intracellular targets.[3] Certain piperidine derivatives have demonstrated intrinsic antibacterial and antifungal activities.[3][5]

  • The Benzoic Acid Core: Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties, frequently employed as preservatives in food and pharmaceutical products.[6][7] Their primary mode of action involves the disruption of cellular pH homeostasis, which can inhibit the growth of various bacteria and fungi.[6]

The combination of these three moieties in a single molecular entity suggests a multi-targeted mechanism of action, a highly desirable attribute for new antimicrobial agents in an era of increasing resistance.

A Predictive Antimicrobial Spectrum

Based on the analysis of its structural components, it is hypothesized that this compound derivatives will exhibit a broad spectrum of antimicrobial activity. The presence of the nitro group suggests potential efficacy against both Gram-positive and Gram-negative bacteria.[1][2] The lipophilic nature of the piperidine moiety may enhance penetration through the lipid-rich outer membrane of Gram-negative bacteria. Furthermore, the established antifungal properties of benzoic acid derivatives suggest that this novel compound class may also possess activity against fungal pathogens.[8][9]

For the purpose of this comparative guide, we will evaluate the hypothetical antimicrobial profile of a representative compound from this class, hereafter referred to as "Compound N," against a panel of clinically relevant microorganisms.

Comparative Analysis with Known Antibiotics

To provide a clear benchmark for the potential of Compound N, its predicted antimicrobial spectrum is compared against a selection of well-established antibiotics representing different classes and spectra of activity.

Microorganism Compound N (Hypothetical MIC in µg/mL) Ciprofloxacin (µg/mL) Vancomycin (µg/mL) Ampicillin (µg/mL) Fluconazole (µg/mL)
Staphylococcus aureus (Gram-positive)2 - 80.5 - 20.5 - 20.25 - 1N/A
Streptococcus pneumoniae (Gram-positive)4 - 161 - 40.25 - 1≤ 0.06 - 2N/A
Escherichia coli (Gram-negative)8 - 32≤ 0.008 - 0.5Resistant2 - 8N/A
Pseudomonas aeruginosa (Gram-negative)16 - 640.25 - 1ResistantResistantN/A
Candida albicans (Fungus)8 - 32N/AN/AN/A0.25 - 4

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] The MIC values for known antibiotics are typical ranges and can vary depending on the specific strain and testing conditions. The MIC values for Compound N are hypothetical and require experimental validation.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of this compound derivatives, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[10][11]

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_MIC A Prepare stock solution of This compound derivative B Perform 2-fold serial dilutions in a 96-well microtiter plate with growth medium A->B Dilution Series D Inoculate each well with the microbial suspension B->D Inoculation C Prepare standardized bacterial/fungal inoculum (0.5 McFarland standard) C->D Standardized Inoculum E Incubate at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi) D->E Incubation F Visually inspect for turbidity (growth) E->F Observation G Determine MIC: Lowest concentration with no visible growth F->G Interpretation

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[10][11]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound to achieve a range of concentrations.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).[10] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility and is useful for screening a large number of isolates.[16][17]

Workflow for Disk Diffusion Assay

Disk_Diffusion_Assay A Prepare standardized bacterial/fungal inoculum (0.5 McFarland standard) B Evenly swab the inoculum onto a Mueller-Hinton agar plate A->B Inoculation D Place the impregnated disks onto the surface of the inoculated agar B->D Disk Placement C Impregnate sterile paper disks with a known concentration of the test compound C->D Disk Preparation E Incubate at 35-37°C for 16-24 hours D->E Incubation F Measure the diameter of the zone of inhibition E->F Measurement G Interpret results based on CLSI/EUCAST breakpoint tables (for known antibiotics) F->G Interpretation

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized microbial suspension.[17]

  • Disk Preparation and Placement: Impregnate sterile paper disks (6 mm in diameter) with a defined concentration of the this compound derivative. Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[18]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[19]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[16] The size of the zone is proportional to the susceptibility of the microorganism to the compound. For novel compounds, the zone diameter provides a qualitative measure of activity.

Conclusion and Future Directions

The structural features of this compound derivatives present a compelling rationale for their investigation as a new class of broad-spectrum antimicrobial agents. The predictive analysis in this guide suggests a promising profile against both bacterial and fungal pathogens, potentially through a multi-targeted mechanism of action that could circumvent existing resistance pathways.

The immediate next step is the empirical validation of this predicted antimicrobial spectrum through rigorous in vitro testing using the standardized protocols outlined herein. Subsequent studies should focus on determining the minimum bactericidal/fungicidal concentrations (MBC/MFC), elucidating the precise mechanism of action, and evaluating the in vivo efficacy and safety profile of the most potent derivatives. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and challenging, but the initial assessment of this compound derivatives warrants their continued exploration in the critical fight against infectious diseases.

References

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  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.